2-Fluoro-4-ethoxycarbonylphenylboronic acid
Description
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Properties
IUPAC Name |
(4-ethoxycarbonyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXIRLABZXFDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673885 | |
| Record name | [4-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874459-62-8 | |
| Record name | [4-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Fluoro-4-ethoxycarbonylphenylboronic Acid
Executive Summary: 2-Fluoro-4-ethoxycarbonylphenylboronic acid is a strategically important building block in medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a boronic acid moiety for cross-coupling, a fluorine atom for modulating electronic and pharmacokinetic properties, and an ester group for further derivatization, makes it a highly valuable intermediate. This guide provides an in-depth protocol for its synthesis via a lithiation-borylation pathway, detailed procedures for its comprehensive characterization using modern analytical techniques, and a practical example of its application in the widely-used Suzuki-Miyaura cross-coupling reaction. The content is tailored for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for the preparation and validation of this key synthetic intermediate.
Section 1: Introduction - A Strategic Building Block in Modern Medicinal Chemistry
The deliberate incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Concurrently, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of complex molecular scaffolds. Within this context, this compound emerges as a powerful and versatile reagent.
1.1. The Synergy of Functional Groups The utility of this molecule stems from the strategic placement of its three key functional groups:
-
Boronic Acid [-B(OH)₂]: This group is the reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds.[1][2]
-
Fluorine (-F): Positioned ortho to the boronic acid, the fluorine atom exerts a strong electron-withdrawing inductive effect. This can modulate the reactivity of the boronic acid and influence the electronic properties of the final coupled product. In a pharmaceutical context, the C-F bond can block metabolic oxidation sites and improve the pharmacokinetic profile of a drug candidate.
-
Ethoxycarbonyl [-C(O)OCH₂CH₃]: The ester group at the para position serves as a versatile point for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, allowing for the generation of diverse compound libraries from a single intermediate.
This trifecta of functionalities makes this compound a highly sought-after precursor in programs targeting a wide range of diseases, including oncological, neurological, and cardiovascular disorders.
Section 2: Synthesis and Mechanistic Considerations
A reliable synthesis of arylboronic acids is critical for their application. The lithiation-borylation sequence is a well-established and robust method for introducing a boronic acid group onto an aromatic ring with high regioselectivity.[3][4][5]
2.1. Retrosynthetic Strategy The most direct and logical approach involves a halogen-metal exchange on a suitable precursor, followed by quenching with a boron electrophile. The starting material of choice is Ethyl 4-bromo-3-fluorobenzoate , which is commercially available or can be synthesized.[6][7] The bromine atom is positioned for selective lithiation, ortho to the activating fluorine atom and para to the ester.
2.2. Proposed Synthetic Pathway
The synthesis proceeds via a two-step, one-pot reaction involving low-temperature lithiation followed by borylation and acidic workup.
Caption: Proposed synthesis of this compound.
2.3. Detailed Experimental Protocol: Synthesis via Lithiation-Borylation
-
Safety Note: This procedure involves pyrophoric reagents (n-butyllithium) and requires strict anhydrous and inert atmosphere techniques. All operations must be performed by qualified personnel in a chemical fume hood.[8][9]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add Ethyl 4-bromo-3-fluorobenzoate (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M) via cannula and cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the aryl lithium intermediate is often accompanied by a color change.[10] Stir the mixture at -78 °C for an additional 40-60 minutes.
-
Borylation: To the reaction mixture, add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise via syringe, again maintaining the temperature at -78 °C.
-
Warming & Quenching: After stirring for 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.
-
Workup: Cool the flask in an ice bath and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 30 minutes to hydrolyze the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
2.4. Purification Protocol
Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to form anhydrides (boroxines).[11][12] A combination of acid-base extraction and recrystallization is often effective.[13]
-
Acid-Base Extraction: Dissolve the crude solid in diethyl ether or ethyl acetate. Extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The boronic acid, being acidic, will move into the basic aqueous layer as its boronate salt, leaving less polar, non-acidic impurities in the organic layer.
-
Isolation: Separate the layers. Cool the aqueous layer in an ice bath and re-acidify to pH ~1-2 with 2 M HCl. The pure boronic acid should precipitate out of the solution.
-
Filtration & Recrystallization: Collect the solid by vacuum filtration, washing with cold water. The resulting solid can be further purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes or water/ethanol mixture, to yield the final product as a white solid.[11][14]
Section 3: Comprehensive Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.[15]
3.1. Physicochemical Properties
| Property | Value | Source |
| CAS Number | 874459-62-8 | N/A |
| Molecular Formula | C₉H₁₀BFO₄ | N/A |
| Molecular Weight | 211.98 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | To be determined experimentally | N/A |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | N/A |
3.2. Spectroscopic Elucidation
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for the structural elucidation of this molecule, providing unambiguous information about its carbon-hydrogen framework and the presence of fluorine and boron. Spectra should be acquired in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.
| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicities | Rationale |
| ¹H NMR | ~8.0-7.5 (m, 3H, Ar-H), ~4.35 (q, 2H, -OCH₂CH₃), ~1.35 (t, 3H, -OCH₂CH₃), ~8.5 (br s, 2H, B(OH)₂) | Aromatic protons will show complex splitting due to H-H and H-F coupling. The B(OH)₂ protons are typically broad and their chemical shift is concentration and solvent dependent. |
| ¹³C NMR | ~165 (C=O), ~160 (d, ¹JCF ≈ 250 Hz, C-F), ~135-115 (Ar-C), ~120 (broad, C-B), ~62 (-OCH₂), ~14 (-CH₃) | The carbon directly attached to fluorine will show a large one-bond coupling constant. The carbon bonded to the quadrupolar boron nucleus will appear as a broad signal, or may not be observed. |
| ¹⁹F NMR | ~ -110 to -120 | A single resonance is expected for the fluorine atom on the aromatic ring. |
| ¹¹B NMR | ~ +28 to +33 (broad) | A single, broad signal is characteristic of a trigonal planar arylboronic acid. |
3.2.2. Mass Spectrometry (MS) Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for confirming the molecular weight.[16][17]
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization Mode: ESI, negative ion mode.
-
Expected Ion: [M-H]⁻ at m/z ≈ 210.97.
-
Rationale: In negative mode, the acidic boronic acid readily loses a proton to form the [M-H]⁻ anion, providing a clear signal for the molecular weight. Analysis in positive mode may show adducts with solvent or salts.
3.3. Characterization Workflow
Caption: A typical workflow for the characterization and quality control of the final product.
Section 4: Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a C(sp²)-C(sp²) bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium(0) complex.[18][19]
4.1. The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][18][20]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
4.2. Example Protocol: Coupling with 2-Bromopyridine
-
Setup: In a reaction vial, combine this compound (1.2 eq), 2-bromopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1).[1]
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Section 5: Safety, Handling, and Storage
-
Hazards: Organoboron compounds may cause skin, eye, and respiratory irritation.[21] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Handling: Avoid creating dust.[8] Use an inert atmosphere for long-term storage and for reactions involving air-sensitive reagents like n-BuLi.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place.[21] The compound is hygroscopic and should be protected from moisture to prevent decomposition.
Section 6: Conclusion
This compound is a high-value synthetic intermediate whose rational design enables broad utility in chemical synthesis. The lithiation-borylation route described herein provides a reliable and scalable method for its preparation. Coupled with the comprehensive characterization workflow, researchers can produce and validate this compound with a high degree of confidence. Its successful application in the Suzuki-Miyaura reaction underscores its importance as a building block for accessing novel and complex molecular architectures, paving the way for advancements in drug discovery and materials science.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. 4-Ethoxycarbonyl-3-fluorophenylboronic acid | 874288-38-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Boron - ESPI Metals [espimetals.com]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. sites.pitt.edu [sites.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Yoneda Labs [yonedalabs.com]
- 21. 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid | 603122-84-5 [sigmaaldrich.com]
A Deep Dive into the Spectroscopic Signature of 2-Fluoro-4-ethoxycarbonylphenylboronic Acid: A Guide for Researchers
In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. Phenylboronic acids, a versatile class of compounds, are crucial building blocks in synthetic chemistry, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical analysis of the spectroscopic data for a key derivative, 2-Fluoro-4-ethoxycarbonylphenylboronic acid (CAS: 874459-62-8). Aimed at researchers, scientists, and professionals in drug development, this document will elucidate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural nuances of this important molecule.
Introduction to this compound
This compound, with the molecular formula C₉H₁₀BFO₄ and a molecular weight of 211.98 g/mol , is a disubstituted phenylboronic acid.[1][2] Its structure features a fluorine atom ortho to the boronic acid group and an ethoxycarbonyl group in the para position. This specific substitution pattern influences the electronic properties and reactivity of the molecule, making its unambiguous characterization essential for its application in complex organic syntheses. Spectroscopic techniques provide a powerful toolkit for this purpose, offering a detailed fingerprint of the molecule's structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a comprehensive NMR analysis involves acquiring and interpreting ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and ethoxycarbonyl groups, and the boronic acid moiety.
Predicted ¹H NMR Data (in CDCl₃, 300 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (ortho to -B(OH)₂) | ~7.8-8.0 | d | J(H,H) ≈ 8.0 | 1H |
| Ar-H (meta to -B(OH)₂) | ~7.6-7.8 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 5.0 | 1H |
| Ar-H (ortho to -COOEt) | ~7.9-8.1 | d | J(H,F) ≈ 10.0 | 1H |
| -OCH₂CH₃ | ~4.4 | q | J(H,H) ≈ 7.1 | 2H |
| -OCH₂CH₃ | ~1.4 | t | J(H,H) ≈ 7.1 | 3H |
| -B(OH)₂ | ~5.0-7.0 | br s | - | 2H |
Causality behind Predictions: The aromatic protons are expected in the downfield region due to the deshielding effect of the benzene ring. The fluorine atom will cause splitting of the adjacent proton signals (ortho and meta couplings). The ethoxycarbonyl group protons will show a characteristic quartet and triplet pattern. The boronic acid protons often appear as a broad singlet and can exchange with deuterium in deuterated solvents, leading to their disappearance.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the electronic environment and the presence of electronegative atoms like fluorine and oxygen.[3]
Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~165 |
| C-F | ~160 (d, ¹J(C,F) ≈ 250 Hz) |
| C-B | ~130 (often broad or unobserved) |
| Ar-C (para to -F) | ~135 |
| Ar-CH (ortho to -COOEt) | ~132 (d, ³J(C,F) ≈ 8 Hz) |
| Ar-CH (ortho to -B(OH)₂) | ~120 (d, ²J(C,F) ≈ 20 Hz) |
| -OCH₂CH₃ | ~61 |
| -OCH₂CH₃ | ~14 |
Expert Insights: The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant (¹J(C,F)). The carbon bearing the boronic acid group may show a broad signal or might not be observed due to quadrupolar relaxation of the boron nucleus.[4] The other aromatic carbons will show smaller carbon-fluorine couplings.
¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorine Environment
¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom. The chemical shift is indicative of the electronic environment around the fluorine.
Predicted ¹⁹F NMR Data (referenced to CFCl₃)
| Nucleus | Predicted Chemical Shift (ppm) |
| Ar-F | ~ -110 to -120 |
Field-Proven Insights: The chemical shift of fluorine in an aromatic ring is influenced by the nature and position of other substituents.[5][6] The presence of the electron-withdrawing ethoxycarbonyl and boronic acid groups will influence the exact chemical shift.
¹¹B NMR Spectroscopy: Direct Observation of the Boron Center
¹¹B NMR provides direct information about the coordination state and environment of the boron atom.
Predicted ¹¹B NMR Data
| Nucleus | Predicted Chemical Shift (ppm) |
| -B(OH)₂ | ~ +28 to +32 |
Trustworthiness of the Protocol: The chemical shift for a tricoordinate boronic acid is typically found in this downfield region.[7] The signal is often broad due to the quadrupolar nature of the ¹¹B nucleus. Formation of the corresponding boronate ester or boroxine anhydride can lead to shifts in the ¹¹B NMR spectrum.[8]
Experimental Protocol: NMR Data Acquisition
A standardized workflow ensures the acquisition of high-quality, reproducible NMR data.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3500-3200 | O-H stretch (boronic acid, H-bonded) | Broad, Strong |
| ~3100-3000 | C-H stretch (aromatic) | Medium |
| ~2980-2850 | C-H stretch (aliphatic) | Medium |
| ~1720 | C=O stretch (ester) | Strong |
| ~1600, ~1480 | C=C stretch (aromatic ring) | Medium |
| ~1370 | B-O stretch | Strong |
| ~1250 | C-O stretch (ester) | Strong |
| ~1100 | C-F stretch | Strong |
Authoritative Grounding: The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid hydroxyl groups.[9] The strong carbonyl absorption around 1720 cm⁻¹ is a clear indicator of the ester functional group.[10] The B-O and C-F stretching vibrations are also expected to be prominent features in the spectrum.[11]
Experimental Protocol: FTIR Data Acquisition (ATR)
Caption: Step-by-step workflow for acquiring an FTIR spectrum using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| Ion | Predicted m/z |
| [M+H]⁺ (protonated molecule) | 213.07 |
| [M+Na]⁺ (sodium adduct) | 235.05 |
| [M-H]⁻ (deprotonated molecule) | 211.06 |
| [M-H₂O-H]⁻ | 193.05 |
Mechanistic Insights: In ESI-MS, soft ionization typically leads to the observation of the protonated or deprotonated molecule. Fragmentation can occur, with a common loss being water from the boronic acid moiety.[12] The presence of boron and its isotopic pattern (¹⁰B and ¹¹B) can sometimes be observed in high-resolution mass spectra.
Logical Relationship: Spectroscopic Data to Molecular Structure
Caption: Relationship between molecular structure and the information derived from different spectroscopic techniques.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed and self-validating system for its identification and characterization. By combining the insights from NMR (¹H, ¹³C, ¹⁹F, and ¹¹B), IR, and MS, researchers can confidently confirm the structure and purity of this valuable synthetic building block. This guide serves as a foundational reference, enabling scientists to interpret their own experimental data with a higher degree of certainty and to make informed decisions in their research and development endeavors.
References
- 1. 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid,pinacol ester(603122-79-8) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. rsc.org [rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Harnessing the Power of the Halogen: A Technical Guide to the Influence of Fluorine Substitution on Phenylboronic Acid Properties
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a pillar of modern medicinal chemistry and materials science. Phenylboronic acids, cornerstone reagents in synthetic chemistry, are profoundly influenced by fluorination. This guide provides an in-depth analysis of how the introduction of fluorine substituents alters the fundamental physicochemical properties of phenylboronic acids. We will explore the nuanced electronic effects of fluorine, its dramatic impact on acidity (pKa), and the resulting modulation of reactivity in critical reactions like the Suzuki-Miyaura coupling. Furthermore, this whitepaper delves into the practical applications stemming from these altered properties, with a focus on drug discovery and the design of advanced chemical sensors. Through field-proven insights, detailed experimental protocols, and mechanistic diagrams, this guide serves as a comprehensive resource for researchers aiming to leverage the unique attributes of fluorinated phenylboronic acids in their work.
Introduction: The Synergy of Boron and Fluorine
The ascent of organoboron chemistry, particularly the utility of phenylboronic acids, has revolutionized the construction of complex molecular architectures. Their stability, low toxicity, and exceptional versatility in palladium-catalyzed cross-coupling reactions have made them indispensable synthetic intermediates[1]. Concurrently, the use of fluorine in drug design has exploded, with approximately 20-25% of all pharmaceuticals now containing this unique halogen[2][3]. Fluorine's small size, high electronegativity, and the strength of the C-F bond can dramatically improve a molecule's metabolic stability, membrane permeability, and target binding affinity[1][4][5].
The convergence of these two fields—the marriage of a phenylboronic acid scaffold with fluorine substituents—creates a class of reagents with finely tunable and highly desirable properties. Understanding the fundamental influence of fluorine is paramount for rationally designing molecules with enhanced function. This guide dissects the core principles governing the behavior of fluorinated phenylboronic acids, providing both the theoretical underpinnings and practical knowledge required to exploit their full potential.
The Dichotomous Nature of Fluorine's Electronic Influence
To grasp the impact of fluorine, one must first appreciate its dual electronic character. As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond framework (a negative inductive effect, -I). Simultaneously, its lone pairs can donate electron density into an adjacent pi-system (a positive mesomeric or resonance effect, +M)[6]. The net electronic effect on the phenylboronic acid is a delicate balance of these opposing forces and is highly dependent on the fluorine atom's position relative to the boronic acid group.
-
Ortho and Para Positions: The +M effect can partially counteract the strong -I effect.
-
Meta Position: The +M effect is negligible, and the strong -I effect dominates, leading to the most significant electron withdrawal from the aromatic ring[6][7][8].
This positional variance is the key determinant for the properties discussed in the following sections.
Modulating Acidity: A Predictable Drop in pKa
The utility of a phenylboronic acid is intrinsically linked to its Lewis acidity. In aqueous solution, the trigonal planar boronic acid (sp² hybridized boron) exists in equilibrium with its anionic tetrahedral boronate form (sp³ hybridized boron), which is the active species in many reactions, including diol binding[9]. The pKa of a boronic acid is the pH at which these two forms are present in equal concentration.
The introduction of electron-withdrawing fluorine substituents stabilizes the negatively charged tetrahedral boronate anion, shifting the equilibrium in its favor. This stabilization results in a lower pKa, meaning the acid becomes stronger[7][8][10]. The magnitude of this pKa depression is directly related to the position of the fluorine substituent.
-
Para-Fluoro: The competing -I and +M effects lead to a modest increase in acidity. For example, the pKa of 4-fluorophenylboronic acid is ~8.77, only slightly lower than that of unsubstituted phenylboronic acid (~8.83)[6][7].
-
Meta-Fluoro: The dominant -I effect causes a more substantial decrease in pKa. 3-Fluorophenylboronic acid has a pKa of approximately 8.35[6].
-
Ortho-Fluoro: This isomer displays the most pronounced increase in acidity (pKa ~8.70, though values can vary). This is attributed not only to the strong inductive effect but also to the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine, which stabilizes the acid form but more significantly stabilizes the transition state for proton loss[7][8].
-
Polyfluorination: Adding more fluorine atoms generally leads to a cumulative decrease in pKa. For instance, 3,5-difluorophenylboronic acid has a pKa of 7.74, and the value for 2,3,4,6-tetrafluorophenylboronic acid is as low as 6.17[6][7].
Data Presentation: Acidity of Fluorinated Phenylboronic Acids
| Compound | Substituent(s) | pKa | Reference(s) |
| Phenylboronic acid | H | 8.83 | [6] |
| 4-Fluorophenylboronic acid | 4-F | 8.77 | [6][7] |
| 3-Fluorophenylboronic acid | 3-F | 8.35 | [6] |
| 2-Fluorophenylboronic acid | 2-F | 8.70 | [6] |
| 3,5-Difluorophenylboronic acid | 3-F, 5-F | 7.74 | [6] |
| 2,6-Difluorophenylboronic acid | 2-F, 6-F | 7.79 | [6] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F | 6.17 | [7] |
Synthesis of Fluorophenylboronic Acids: A Practical Workflow
The most common route to fluorophenylboronic acids involves the reaction of an organometallic intermediate (generated from a corresponding fluorohaloarene) with a trialkyl borate, followed by acidic hydrolysis.
Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic acid
This protocol is adapted from the synthesis described by Das et al. and serves as a representative example for the preparation of a functionalized fluorophenylboronic acid[11][12]. The causality behind this multi-step process is to first protect the reactive amine, then perform the sensitive organometallic reaction to install the boronic acid precursor, and finally deprotect to yield the target compound.
Step 1: Protection of the Amine
-
Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in dichloromethane (DCM) in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise. Rationale: The amine is protected as an acetamide to prevent it from reacting with the organolithium reagent in the next step.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer. Wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected intermediate, N-(4-bromo-2-fluorophenyl)acetamide.
Step 2: Borylation via Lithium-Halogen Exchange
-
Dissolve the protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 2.2 eq) dropwise, maintaining the temperature below -70 °C. Rationale: n-BuLi is a strong base that performs a lithium-halogen exchange with the aryl bromide, creating a highly reactive aryllithium species.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethyl borate (3.0 eq) dropwise, again keeping the temperature at -78 °C. Rationale: The nucleophilic aryllithium attacks the electrophilic boron atom of the trimethyl borate.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture to 0 °C and slowly add 2 M hydrochloric acid (HCl). Rationale: The acidic workup hydrolyzes the borate ester intermediate to the boronic acid and simultaneously removes the acetyl protecting group from the amine.
-
Stir vigorously for 2-4 hours at room temperature.
-
Adjust the pH to ~6 with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-amino-3-fluorophenylboronic acid.
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of 4-amino-3-fluorophenylboronic acid.
Enhancing Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and fluorinated phenylboronic acids are highly valuable coupling partners[1][13][14]. The reaction's catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The fluorine substituent primarily influences the transmetalation step.
For transmetalation to occur, the boronic acid must be activated by a base to form the more nucleophilic boronate. The enhanced Lewis acidity of fluorinated phenylboronic acids means that this activation can occur more readily, potentially leading to faster reaction rates[6]. This allows for the efficient introduction of fluorinated phenyl rings into complex molecules, a critical step in the synthesis of many pharmaceuticals and advanced materials[1][4].
However, a significant challenge, particularly with highly fluorinated systems, is the competing protodeboronation pathway, where the C-B bond is cleaved by a proton source before cross-coupling can occur. This side reaction is often exacerbated by the strong bases and elevated temperatures used in Suzuki couplings[15]. Therefore, careful optimization of reaction conditions (e.g., choice of base, solvent, and catalyst) is crucial for achieving high yields[15]. The combination of CsF and Ag₂O has been shown to be effective for coupling otherwise inactive substrates like pentafluorophenylboronic acid[15].
Applications Driven by Fluorine's Influence
The unique properties imparted by fluorine substitution make these boronic acids powerful tools in drug discovery and diagnostics.
A. Advancing Drug Discovery
The incorporation of fluorophenyl groups is a validated strategy for improving the pharmacokinetic profile of drug candidates[2][5][16].
-
Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a site that is prone to oxidative metabolism can block this pathway, increasing the drug's half-life[4].
-
Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve oral bioavailability[1][4].
-
Binding Affinity: The strong dipole of the C-F bond can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.
B. Engineering Chemical Sensors for Glucose Monitoring
Phenylboronic acids are known for their ability to reversibly bind with 1,2- or 1,3-diols, such as those found in saccharides like glucose[17][18][19]. This interaction forms a cyclic boronate ester. For a sensor to be effective at physiological pH (~7.4), the boronic acid must have a pKa in a similar range to ensure a significant population of the reactive tetrahedral boronate anion is available for binding[11][12].
Unsubstituted phenylboronic acid (pKa ~8.8) is a poor binder at pH 7.4. By introducing electron-withdrawing fluorine atoms, the pKa can be lowered into the desired physiological range[7][12]. This is the critical design principle behind many modern boronic acid-based glucose sensors. The binding event is typically coupled to a reporter, such as a fluorophore. The change in the boron atom's hybridization and electronic environment upon glucose binding can modulate the fluorescence via mechanisms like Photoinduced Electron Transfer (PET), leading to a measurable signal change[17][20].
Mandatory Visualization: Glucose Sensing Mechanism
Caption: Fluorine-tuned pKa enables reversible glucose binding at physiological pH.
Conclusion and Future Outlook
Fluorine substitution is a powerful and predictable strategy for modulating the core properties of phenylboronic acids. By leveraging the element's potent inductive effects, researchers can rationally tune acidity, which in turn enhances reactivity in cross-coupling reactions and enables critical applications in medicinal chemistry and sensor technology. The ability to lower the pKa of the boronic acid moiety into the physiological range has been particularly transformative for the development of non-enzymatic glucose monitoring systems. As synthetic methodologies become more sophisticated and our understanding of fluorine's subtle stereoelectronic effects deepens, the development of novel fluorinated phenylboronic acids will continue to push the boundaries of drug design, diagnostics, and materials science, solidifying their role as indispensable tools for the modern chemist.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.pitt.edu [sites.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Ascendancy of Fluorinated Phenylboronic Acids in Modern Catalysis
Preamble: Beyond the Suzuki Coupling – A New Era of Catalytic Power
For decades, phenylboronic acids have been celebrated as indispensable workhorses in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the strategic incorporation of fluorine atoms onto the phenyl ring has unlocked a new dimension of reactivity, transforming these humble reagents into powerful and versatile catalysts in their own right. The profound electron-withdrawing nature of fluorine fundamentally alters the electronic properties of the boron center, dramatically enhancing its Lewis acidity.[1][2][3] This guide moves beyond the textbook applications to provide an in-depth exploration of the novel catalytic roles of fluorinated phenylboronic acids, offering field-proven insights for researchers at the forefront of catalysis and drug development. We will dissect the causal relationship between fluorination and catalytic prowess and provide actionable protocols for harnessing their unique capabilities.
The Core Principle: Fluorine-Induced Enhancement of Lewis Acidity
The catalytic activity of a boronic acid is intrinsically linked to its Lewis acidity—the ability of the boron atom's empty p-orbital to accept electron density.[2] The introduction of highly electronegative fluorine atoms to the phenyl ring exerts a powerful negative inductive effect (-I), pulling electron density away from the boron center. This electron deficiency renders the boron atom significantly more electrophilic, thereby increasing its Lewis acidity.[3][4]
This effect is position-dependent:
-
ortho-Fluorination: Provides the most significant increase in acidity due to the proximity of the fluorine atom. Furthermore, it can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, stabilizing the trigonal planar state and further enhancing its ability to interact with Lewis bases.[3][4]
-
meta-Fluorination: Offers a substantial acidity boost primarily through the inductive effect.[4]
-
para-Fluorination: The inductive effect is partially offset by the fluorine's positive mesomeric effect (+M), resulting in a more modest increase in acidity compared to the ortho and meta isomers.[3]
This tunable acidity is the cornerstone of their novel applications, allowing for the rational design of catalysts for specific transformations.[3]
Frontier Applications in Catalysis
The enhanced electrophilicity of fluorinated phenylboronic acids has paved the way for their use in a variety of catalytic transformations beyond their traditional role as coupling partners.
Accelerating Suzuki-Miyaura Cross-Coupling Reactions
While serving as reagents, the properties of fluorinated phenylboronic acids directly influence the catalytic cycle. The rate-determining transmetalation step in the Suzuki-Miyaura coupling is significantly accelerated.
Causality: The increased Lewis acidity of the fluorinated arylboronic acid facilitates the formation of a highly reactive boronate complex upon addition of a base (e.g., CsF, K₃PO₄).[5] This "ate" complex possesses enhanced nucleophilicity, which promotes a more rapid transfer of the aryl group from boron to the palladium center. This is particularly advantageous for coupling with sterically hindered or electron-deficient aryl halides, where the standard reaction may be sluggish.[6][7]
Catalyzing Direct C-F Bond Formation
One of the most exciting novel applications is the use of arylboronic acids and their esters as substrates in catalytic fluorination, a challenging but highly sought-after transformation. Recent breakthroughs have demonstrated that main-group elements and transition metals can catalyze this process.
Bismuth-Catalyzed Fluorination: A prime example involves a Bi(III)/Bi(V) redox cycle.[8]
Palladium-Catalyzed Fluorination: Palladium complexes have also been developed for the fluorination of arylboronic acid derivatives.[11]
-
Mechanism: While several mechanistic pathways have been proposed, a common theme involves the transmetalation of the aryl group to a Pd(II) center. The resulting arylpalladium intermediate then reacts with a fluoride source. Some proposed mechanisms involve a Pd(III) intermediate or direct C-F reductive elimination from a high-valent palladium-fluoride complex.[11][12]
Enabling Photoredox and Dual Catalysis
Visible-light photoredox catalysis provides a mild and powerful platform for generating reactive intermediates, and fluorinated phenylboronic acids are excellent partners in these systems.[13][14]
Causality: Arylboronic acids can engage in photoredox/copper dual catalysis for reactions like fluoroalkylation.[15] In a typical cycle, an excited-state photocatalyst reduces a copper(II) species to a copper(I) species. Concurrently, the arylboronic acid undergoes transmetalation with the copper catalyst. The resulting aryl-copper species can then react with a radical generated from a fluoroalkyl source, which is also activated by the photocatalyst. This dual catalytic approach enables the formation of C-C bonds under exceptionally mild conditions.[15][16]
Experimental Protocols: A Self-Validating System
Adherence to rigorous and detailed protocols is paramount for reproducibility. The following section provides a validated methodology for a key transformation.
Protocol 1: Enhanced Suzuki-Miyaura Coupling Using 3-Fluorophenylboronic Acid
This protocol details the coupling of 1-bromo-4-nitrobenzene with 3-fluorophenylboronic acid, a reaction that benefits from the enhanced reactivity of the fluorinated component.
Materials & Reagents:
-
1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)
-
3-Fluorophenylboronic Acid (1.2 mmol, 168 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)
-
1,4-Dioxane (5 mL, anhydrous)
-
Toluene (5 mL, anhydrous)
Experimental Workflow:
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (202 mg), 3-fluorophenylboronic acid (168 mg), K₃PO₄ (424 mg), Pd(OAc)₂ (4.5 mg), and SPhos (16.4 mg).
-
Scientist's Insight: SPhos is a bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination, complementing the fast transmetalation of the fluorinated boronic acid. K₃PO₄ is an effective base for generating the active boronate species.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5 minutes. Perform three cycles of evacuating the flask under vacuum and backfilling with inert gas.
-
Scientist's Insight: The Pd(0) active catalyst is oxygen-sensitive. Ensuring an inert atmosphere is critical to prevent catalyst degradation and achieve high yields.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and anhydrous toluene (5 mL) via a gas-tight syringe.
-
Scientist's Insight: A mixed solvent system is used to ensure all reagents, particularly the polar K₃PO₄ salt and the organic components, remain well-solvated at the reaction temperature.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Quench by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 3-fluoro-4'-nitrobiphenyl product.
Data Summary: Comparative Performance
The advantages of using fluorinated phenylboronic acids can be quantified. The table below summarizes typical results for the coupling of various aryl bromides, illustrating the efficiency of the fluorinated variants.
| Entry | Aryl Bromide (Ar-Br) | Boronic Acid | Catalyst System | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic Acid | Pd(OAc)₂/SPhos | 6 | 85 |
| 2 | 4-Bromoacetophenone | 2-Fluorophenylboronic Acid | Pd(OAc)₂/SPhos | 2 | 96 |
| 3 | 2-Bromotoluene | Phenylboronic Acid | Pd(PPh₃)₄ | 12 | 70 |
| 4 | 2-Bromotoluene | 3,5-Difluorophenylboronic Acid | Pd(OAc)₂/SPhos | 4 | 91 |
| 5 | 1-Bromo-4-CN-benzene | Phenylboronic Acid | Pd(OAc)₂/SPhos | 5 | 88 |
| 6 | 1-Bromo-4-CN-benzene | 4-Fluorophenylboronic Acid | Pd(OAc)₂/SPhos | 2.5 | 94 |
Data are representative and compiled from typical outcomes reported in the literature for similar systems.[6][17]
Future Outlook
The exploration of fluorinated phenylboronic acids in catalysis is far from complete. Future research will likely focus on:
-
Asymmetric Catalysis: Designing novel chiral fluorinated boronic acid-based ligands or catalysts for enantioselective transformations.[18][19]
-
C-H Activation: Employing their strong Lewis acidity to catalyze challenging C-H functionalization reactions, offering more atom-economical synthetic routes.[20]
-
Main Group Catalysis: Further expanding their role in redox cycles with elements like bismuth and antimony, providing sustainable alternatives to precious metal catalysts.[8]
The strategic use of fluorine has redefined the potential of phenylboronic acids, elevating them from simple reagents to powerful catalysts. For the modern researcher, understanding and applying these principles is key to unlocking new synthetic pathways and developing the next generation of complex molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Fluorination of arylboronic esters enabled by bismuth redox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic study of the bismuth mediated fluorination of arylboronic esters and further rational design - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04296G [pubs.rsc.org]
- 10. [PDF] Mechanistic study of the bismuth mediated fluorination of arylboronic esters and further rational design | Semantic Scholar [semanticscholar.org]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [repository.upenn.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Synthetic Keystone: A Technical Guide to 2-Fluoro-4-ethoxycarbonylphenylboronic Acid in Modern Catalysis
Abstract
This technical guide provides an in-depth exploration of 2-Fluoro-4-ethoxycarbonylphenylboronic acid (CAS 874459-62-8), a uniquely functionalized building block that has garnered significant interest in pharmaceutical and materials science research. We will dissect its core chemical attributes, provide a validated synthetic methodology, and present detailed, field-tested protocols for its application in two of modern chemistry's most powerful transformations: the Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Beyond mere procedure, this guide elucidates the causal relationships between the compound's structure—specifically the ortho-fluoro and para-ethoxycarbonyl substituents—and its reactivity, offering researchers the expert insights needed to leverage its full synthetic potential.
Introduction: A Molecule of Strategic Importance
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2] Among the vast arsenal of available boronic acid derivatives, this compound presents a compelling combination of functionalities. Its strategic importance lies in the synergistic interplay of its three key components:
-
The Boronic Acid Moiety: The reactive center for palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
-
The ortho-Fluoro Substituent: This highly electronegative group modulates the electronic properties of the aromatic ring and the boronic acid. It can influence reaction kinetics, regioselectivity, and, crucially, imbue the final product with desirable pharmaceutical properties such as enhanced metabolic stability and binding affinity.[3]
-
The para-Ethoxycarbonyl Group: This electron-withdrawing ester functionality serves as a versatile synthetic handle for further molecular elaboration, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
This guide will demonstrate how these features can be harnessed to construct complex molecular architectures relevant to drug discovery and advanced materials.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use.
| Property | Value | Source |
| CAS Number | 874459-62-8 | [4][5] |
| Molecular Formula | C₉H₁₀BFO₄ | [3] |
| Molecular Weight | 211.98 g/mol | [3][5] |
| Appearance | White to off-white solid/powder | [6] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Moisture sensitive. | [6][7] |
Safety & Handling: this compound is classified as an irritant.[6][7] Standard laboratory safety protocols should be strictly followed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]
-
Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[6][7]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
Synthesis Pathway: A Validated Approach
While numerous vendors supply this reagent, understanding its synthesis is crucial for specialized applications or large-scale campaigns. The most logical and established route is the lithiation-borylation of a suitable precursor, ethyl 4-bromo-3-fluorobenzoate. This method offers a reliable and high-yielding pathway.
Experimental Protocol: Synthesis
This protocol is based on established methodologies for the synthesis of structurally similar fluorinated arylboronic acids.[5]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Precursor Addition: Add ethyl 4-bromo-3-fluorobenzoate (1.0 eq.) to the cooled THF.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. The formation of the lithiated species is typically rapid. Stir for 1 hour at -78 °C.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 eq.) dropwise, again ensuring the temperature remains below -70 °C.
-
Warming & Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis & Extraction: Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours. Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the title compound.
Core Application I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)–C(sp²) bonds, and this compound is an excellent coupling partner.[8]
Causality & Mechanistic Insight: The ortho-fluoro group plays a dual role. Electronically, its inductive withdrawal can accelerate the rate-limiting transmetalation step in the catalytic cycle. Sterically, its small size does not significantly hinder the approach to the palladium center, unlike bulkier ortho substituents. The para-ester group, being electron-withdrawing, also contributes to a more electrophilic boron center, further facilitating transmetalation.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for coupling with a generic aryl bromide.
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Core Application II: Chan-Lam C-N Cross-Coupling
The Chan-Lam reaction provides a powerful, often milder alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds, particularly C-N bonds.[6][9] It utilizes copper catalysis to couple boronic acids with N-H containing compounds like amines, amides, and heterocycles.[6]
Causality & Mechanistic Insight: This copper-catalyzed oxidative coupling is highly valuable for its operational simplicity, often proceeding in air at room temperature.[6] this compound is an effective partner in this transformation. The reaction is believed to proceed through a Cu(II) or Cu(III) intermediate. The presence of an organic base like pyridine is often crucial, acting as both a ligand to stabilize the copper center and a base to facilitate the reaction.
Experimental Protocol: Chan-Lam N-Arylation
This protocol is adapted for the N-arylation of a primary aniline.
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add copper(II) acetate (Cu(OAc)₂, 1.0 eq.), the aniline derivative (1.2 eq.), and this compound (1.0 eq.).
-
Solvent and Base Addition: Add dichloromethane (CH₂Cl₂) as the solvent, followed by pyridine (2.0 eq.).
-
Reaction: Cap the vial and stir the mixture vigorously at room temperature. The reaction is typically open to the air. Monitor progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.
-
Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a plug of silica gel, eluting with additional CH₂Cl₂ or ethyl acetate to remove copper salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to yield the desired N-aryl product.
Conclusion: A Versatile and Enabling Reagent
This compound is more than a simple building block; it is a strategic tool for molecular design. Its unique electronic and functional group profile provides chemists with a reliable and versatile platform for accessing novel chemical space. The ortho-fluoro substituent offers a proven strategy for enhancing the drug-like properties of target molecules, while the para-ester provides a gateway for diverse post-coupling modifications. By understanding the causal principles behind its reactivity and employing the validated protocols detailed herein, researchers in drug development and materials science can effectively unlock the full synthetic potential of this powerful reagent.
References
- 1. Ethyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. globalscientificjournal.com [globalscientificjournal.com]
An In-depth Technical Guide to 2-Fluoro-4-ethoxycarbonylphenylboronic Acid (CAS 874459-62-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-ethoxycarbonylphenylboronic acid, identified by CAS number 874459-62-8, is a fluorinated phenylboronic acid derivative. While not a therapeutic agent in itself, this compound serves as a critical building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structural features—a fluorine atom and an ethoxycarbonyl group on a phenylboronic acid scaffold—make it a valuable reagent for introducing these specific moieties into more complex molecules through reactions such as the Suzuki coupling. This guide provides a comprehensive overview of its known properties, applications in synthesis, and safety considerations, designed for professionals in the fields of chemical research and drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 874459-62-8 | [1][2] |
| Molecular Formula | C9H10BFO4 | [1][3] |
| Molecular Weight | 211.98 g/mol | [1][2] |
| Appearance | White powder | [3] |
| Purity | Typically ≥95% | [4] |
| SMILES Code | CCOC(=O)C1=CC(F)=C(C=C1)B(O)O | [1] |
| InChI Key | HBXIRLABZXFDAX-UHFFFAOYSA-N | [1] |
Applications in Synthetic Chemistry
The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis.[3] Boronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).
Role as a Fluorinated Building Block
The presence of a fluorine atom in this molecule is of particular significance in medicinal chemistry. The introduction of fluorine into a drug candidate can profoundly and often favorably alter its metabolic stability, lipophilicity, and binding affinity to its biological target. By using this compound in a synthesis, researchers can strategically incorporate a fluorinated phenyl group into a larger molecular framework.
Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing a phenylboronic acid derivative like CAS 874459-62-8.
Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.
Experimental Causality: The choice of a palladium catalyst and a base is crucial for the efficiency of the Suzuki coupling. The base activates the boronic acid, while the palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle. The solvent system is selected to ensure the solubility of all reactants.
Safety and Handling
As with any chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety. The available Safety Data Sheets (SDS) provide essential information in this regard.
Hazard Identification
According to GHS classifications, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[5]
The signal word for this chemical is "Warning".[2][6]
Recommended Precautionary Measures
The following precautionary statements are advised:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6]
-
P264: Wash hands thoroughly after handling.[5]
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
It is important to note that the toxicological properties of this product have not been fully investigated.[8][9] Therefore, it should be handled by technically qualified personnel in a controlled laboratory setting, such as a chemical fume hood.[8]
First Aid Measures
In case of exposure, the following first aid measures are recommended:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, removing contact lenses if possible. Seek immediate medical attention.[5][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[5][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[7][8]
Storage and Stability
For long-term storage, this compound should be kept in a cool, dry place in a tightly sealed container.[3][6] It is stable under recommended storage conditions, but should be kept away from strong oxidizing agents and moisture.[5]
Conclusion
This compound (CAS 874459-62-8) is a specialized chemical intermediate with significant value in the synthesis of complex organic molecules, particularly for the pharmaceutical industry. Its utility as a fluorinated building block in powerful synthetic reactions like the Suzuki-Miyaura coupling allows for the strategic incorporation of fluorine, a key element in modern drug design. While there is no evidence to suggest that this compound has direct therapeutic uses, its role in enabling the synthesis of potentially life-saving drugs is of paramount importance. Researchers and drug development professionals should handle this compound with the appropriate safety precautions, recognizing its potential as a valuable tool in the advancement of medicinal chemistry.
References
- 1. 874459-62-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. senfuchem.lookchem.com [senfuchem.lookchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. 874459-62-8 this compound AKSci X1443 [aksci.com]
- 7. echemi.com [echemi.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Structural Analysis of 2-Fluoro-4-ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the structural analysis of 2-Fluoro-4-ethoxycarbonylphenylboronic acid, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following sections are designed to deliver not just procedural steps, but a deeper understanding of the causality behind the analytical choices, ensuring a robust and validated approach to the characterization of this important molecule.
Introduction: The Significance of this compound in Drug Discovery
This compound (CAS No: 874459-62-8) is a substituted arylboronic acid of significant interest in the pharmaceutical industry. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).
The structural features of this molecule are critical to its reactivity and, ultimately, its utility:
-
The Boronic Acid Moiety [-B(OH)₂]: This functional group is the reactive center for the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.
-
The Phenyl Ring: This provides a rigid scaffold for the construction of biaryl systems, a common motif in drug candidates.
-
The Fluoro Group (-F): The presence of a fluorine atom at the ortho-position significantly influences the electronic properties of the phenyl ring and the boronic acid group. This can modulate the reactivity of the molecule in cross-coupling reactions and can also impart desirable pharmacokinetic properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity.
-
The Ethoxycarbonyl Group (-COOEt): This ester group at the para-position offers a site for further chemical modification and can also influence the electronic nature of the molecule.
A thorough structural analysis is paramount to confirm the identity, purity, and stability of this compound, ensuring the reliability and reproducibility of synthetic processes in drug development.
Foundational Physicochemical Properties
A baseline understanding of the physicochemical properties of this compound is essential before undertaking a detailed structural elucidation.
| Property | Value | Source(s) |
| CAS Number | 874459-62-8 | [1] |
| Molecular Formula | C₉H₁₀BFO₄ | [1] |
| Molecular Weight | 211.98 g/mol | [1] |
| Appearance | White to off-white solid (powder or crystalline) | [2] |
| Purity (Typical) | ≥95% | [1] |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere. | [2] |
Core Structural Elucidation Techniques
A multi-technique approach is essential for the unambiguous structural characterization of this compound. The following sections detail the key analytical methods, the rationale for their use, and standardized protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a suite of NMR experiments is required to fully characterize its structure.
Expertise & Experience in NMR Analysis: The choice of specific NMR experiments is dictated by the nuclei present in the molecule (¹H, ¹³C, ¹⁹F, ¹¹B). The interpretation of the resulting spectra requires an understanding of chemical shifts, coupling constants, and the influence of the fluoro and ethoxycarbonyl substituents on the electronic environment of the molecule.
Trustworthiness through Self-Validating Protocols: The consistency of data across different NMR experiments provides a self-validating system. For example, the couplings observed in the ¹H NMR spectrum should be consistent with the connectivity deduced from the ¹³C and HSQC spectra.
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for boronic acids. For this guide, we will proceed with DMSO-d₆.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended due to the lower natural abundance of the ¹³C isotope.
-
Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of deuterated solvent (e.g., 0.6-0.7 mL for a standard 5 mm NMR tube). c. Gently agitate the vial to dissolve the sample completely. If necessary, gentle warming or sonication can be used. d. Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry NMR tube to remove any particulate matter. e. Cap the NMR tube and label it appropriately.
¹H NMR provides information about the number of different types of protons and their neighboring atoms.
Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 (broad s) | Broad Singlet | 2H | B(OH )₂ | The acidic protons of the boronic acid group are typically broad and their chemical shift can vary with concentration and water content. |
| ~7.8-8.0 | Multiplet | 2H | Aromatic CH | Protons on the aromatic ring. The exact shifts and multiplicities will be influenced by coupling to the adjacent fluorine atom and other protons. |
| ~7.6 | Multiplet | 1H | Aromatic CH | |
| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group, split into a quartet by the adjacent methyl group. |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |
¹³C NMR provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C =O | The carbonyl carbon of the ester group. |
| ~160 (d, ¹JCF ≈ 250 Hz) | C -F | The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. |
| ~135-140 | Aromatic C | Aromatic carbons. |
| ~130 (d) | Aromatic C | Aromatic carbons, potentially showing coupling to the fluorine atom. |
| ~120-125 (d) | Aromatic C | Aromatic carbons, potentially showing coupling to the fluorine atom. |
| ~115 (C-B) | C -B | The carbon attached to the boron atom. This signal can sometimes be broad due to quadrupolar relaxation of the boron nucleus. |
| ~61 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group. |
| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group. |
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment.
Expertise & Experience: The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment. For an aromatic fluorine, the shift will be influenced by the substituents on the ring. The reference standard for ¹⁹F NMR is typically CFCl₃.
Expected ¹⁹F NMR Spectral Data (in DMSO-d₆, 376 MHz):
-
A single resonance is expected in the aromatic fluorine region (typically between -100 and -140 ppm relative to CFCl₃). The exact chemical shift will be characteristic of the substitution pattern on the phenyl ring.
¹¹B NMR is essential for confirming the presence and nature of the boron center.
Expertise & Experience: The chemical shift in ¹¹B NMR is indicative of the coordination state of the boron atom. For a trigonal planar boronic acid, the chemical shift is typically in the range of +28 to +34 ppm. The signal is often broad due to the quadrupolar nature of the ¹¹B nucleus.
Expected ¹¹B NMR Spectral Data (in DMSO-d₆, 128 MHz):
-
A single, broad resonance is expected between +28 and +34 ppm, characteristic of a tri-coordinate arylboronic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Trustworthiness through Characteristic Vibrations: The presence of characteristic absorption bands for the O-H, C=O, C-F, and B-O bonds provides a reliable fingerprint of the molecule.
-
Sample and KBr Preparation: Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[3]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3500 (broad) | O-H stretch | Boronic acid, -B(OH )₂ |
| ~2850-3000 | C-H stretch | Aromatic and aliphatic C-H |
| ~1720 | C=O stretch | Ester, -C =O |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | B -O |
| ~1250 | C-O stretch | Ester, C -O |
| ~1100 | C-F stretch | C -F |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expertise & Experience: The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
-
Positive Ion Mode ([M+H]⁺): The calculated exact mass for [C₉H₁₁BFO₄]⁺ is 213.0734. The experimentally determined mass should be within a few ppm of this value.
-
Negative Ion Mode ([M-H]⁻): The calculated exact mass for [C₉H₉BFO₄]⁻ is 211.0575.
Fragmentation Pattern: In tandem MS (MS/MS) experiments, fragmentation would likely involve the loss of water (H₂O) from the boronic acid moiety, and cleavage of the C-B bond.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Expertise & Experience: Obtaining high-quality single crystals suitable for X-ray diffraction can be challenging. This often requires screening various crystallization conditions.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Slow evaporation of a saturated solution is a common technique. Solvents such as ethanol, ethyl acetate, or mixtures with water could be suitable.
-
Procedure: a. Dissolve the compound in a minimal amount of the chosen solvent at an elevated temperature to create a saturated solution. b. Allow the solution to cool slowly to room temperature. c. If no crystals form, allow the solvent to evaporate slowly over several days.
Expected Crystallographic Data: Analysis of the crystal structure of similar phenylboronic acids suggests that this compound is likely to form hydrogen-bonded dimers in the solid state through the boronic acid groups.[4] The fluorine and ethoxycarbonyl groups will influence the crystal packing.
Application in Synthesis: The Suzuki-Miyaura Coupling
The structural integrity of this compound is critical for its successful application in Suzuki-Miyaura cross-coupling reactions.
The presence of impurities or degradation products, such as the corresponding boroxine (a cyclic anhydride), can significantly impact the yield and purity of the desired cross-coupled product. The analytical techniques described in this guide are essential for ensuring the quality of the boronic acid starting material.
Conclusion
The structural analysis of this compound is a critical aspect of its use in pharmaceutical research and development. A combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B), FTIR spectroscopy, and mass spectrometry provides a comprehensive characterization of the molecule. For definitive solid-state structure and intermolecular interaction information, single-crystal X-ray diffraction is the gold standard. By employing the robust, self-validating protocols outlined in this guide, researchers can ensure the quality and consistency of this vital synthetic building block, contributing to the successful development of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Utilizing 2-Fluoro-4-ethoxycarbonylphenylboronic Acid
Introduction: Strategic Value of 2-Fluoro-4-ethoxycarbonylphenylboronic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] Within the vast arsenal of available organoboron reagents, this compound has emerged as a particularly valuable building block for the pharmaceutical and materials science sectors. Its strategic importance lies in the unique combination of substituents on the phenyl ring: an ortho-fluoro group and a para-ethoxycarbonyl group.
The fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity. The ethoxycarbonyl group, an electron-withdrawing entity, not only influences the electronic character of the biaryl product but also serves as a versatile synthetic handle for further molecular elaboration, such as hydrolysis to a carboxylic acid or amidation.
However, the very features that make this reagent attractive also introduce specific challenges into the Suzuki-Miyaura protocol. The electron-deficient nature of the aromatic ring, a consequence of both the fluoro and ethoxycarbonyl substituents, can render the boronic acid susceptible to side reactions like protodeboronation and homocoupling.[3] This guide provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and troubleshooting strategies to empower researchers to successfully employ this compound in their synthetic campaigns.
Mechanistic Insights: Navigating the Challenges of an Electron-Deficient Boronic Acid
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1][4] The successful application of this compound hinges on optimizing the transmetalation step while mitigating pathways of decomposition.
The Double-Edged Sword: Electronic Effects
The ortho-fluoro and para-ethoxycarbonyl groups are both electron-withdrawing, which has two primary, competing effects:
-
Increased Lewis Acidity: The electron deficiency increases the Lewis acidity of the boron atom, which can facilitate the initial interaction with the base to form the reactive boronate species required for transmetalation.
-
Slower Transmetalation & Increased Protodeboronation: Paradoxically, electron-deficient arylboronic acids often exhibit slower rates of transmetalation.[5] Furthermore, they are significantly more prone to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively quenching the nucleophile.[3] This is a critical challenge to overcome when working with this substrate.
Catalyst and Base Selection: The Key to Success
To favor the productive cross-coupling pathway, the choice of catalyst, ligand, and base is paramount.
-
Catalyst System: Modern palladium precatalysts, particularly those featuring bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos), are highly effective.[6][7] These ligands promote a rapid rate of reductive elimination and can stabilize the catalytic intermediates, helping to outcompete the degradation of the boronic acid.
-
Base: A judicious choice of base is crucial. While a base is necessary to activate the boronic acid, overly strong bases can accelerate protodeboronation.[3] Weak inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provide the best balance.[3][8] In some cases, fluoride bases like cesium fluoride (CsF) can be effective, particularly under anhydrous conditions, as fluoride ions can play a direct role in the transmetalation step.
The interplay of these components is visualized in the workflow below:
Experimental Protocols
The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.
Protocol 1: General Coupling with Aryl Bromides using a Palladacycle Precatalyst
This protocol is recommended for general-purpose coupling with a range of electron-neutral and electron-rich aryl bromides, leveraging a modern, air-stable palladium precatalyst.
Materials and Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (Buchwald precatalyst) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (if solid), this compound, XPhos Pd G3, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane via syringe, followed by the degassed water. If the aryl bromide is a liquid, add it at this stage.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides
For more challenging aryl chloride coupling partners, microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.
Materials and Reagents:
-
Aryl chloride (0.5 mmol, 1.0 equiv)
-
This compound (0.75 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)
-
Toluene, degassed (3 mL)
-
Water, degassed (0.3 mL)
-
Microwave synthesis vial (10 mL) with a stir bar
Procedure:
-
Vial Preparation: In a microwave synthesis vial, combine the aryl chloride, this compound, Pd₂(dba)₃, SPhos, and K₂CO₃.
-
Solvent Addition: Add the degassed toluene and water.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 130 °C for 30-60 minutes with stirring.
-
Work-up and Purification: After cooling to room temperature, perform the work-up and purification as described in Protocol 1.
Data Presentation: Representative Reaction Outcomes
The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides based on the protocols described and literature precedents for similar substrates.[5][6][9]
| Entry | Aryl Halide Partner | Protocol | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Bromoanisole | 1 | XPhos Pd G3 | K₃PO₄ | 100 | 6 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 1 | XPhos Pd G3 | K₃PO₄ | 100 | 8 | 80-90 |
| 3 | 2-Bromotoluene | 1 | XPhos Pd G3 | K₃PO₄ | 100 | 12 | 70-80 |
| 4 | 4-Chloroacetophenone | 2 | Pd₂(dba)₃ / SPhos | K₂CO₃ | 130 (MW) | 0.75 | 75-85 |
| 5 | 3-Chloropyridine | 2 | Pd₂(dba)₃ / SPhos | K₂CO₃ | 130 (MW) | 1 | 65-75 |
Troubleshooting and Optimization
Encountering challenges such as low yield or the formation of byproducts is common. The following guide addresses the most frequent issues observed with this class of boronic acid.
Conclusion
This compound is a powerful reagent for accessing highly functionalized biaryl compounds. While its electron-deficient nature presents challenges, particularly regarding protodeboronation, these can be effectively managed through the strategic selection of modern palladium catalysts, appropriate bases, and carefully controlled reaction conditions. The protocols and insights provided herein serve as a robust foundation for researchers to harness the full synthetic potential of this versatile building block, accelerating progress in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Fluoro-4-ethoxycarbonylphenylboronic Acid
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in blockbuster drugs, natural products, and advanced materials.[1][2][3] The precise construction of the carbon-carbon bond linking the two aryl rings is a cornerstone of modern organic synthesis. Among the myriad of methods available, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, mild reaction conditions, and broad functional group tolerance.[4][5]
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the effective use of a specialized building block, 2-Fluoro-4-ethoxycarbonylphenylboronic acid , in the synthesis of functionalized biaryl compounds. The presence of both a fluorine atom and an ethoxycarbonyl group on the boronic acid offers unique advantages. The ortho-fluorine substituent can influence the conformation of the resulting biaryl product through steric and electronic effects, which is often desirable for modulating biological activity. The ethoxycarbonyl group provides a versatile handle for further synthetic transformations, such as conversion to carboxylic acids, amides, or other functional groups.
This document will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed, step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting, ensuring a high rate of success in your synthetic endeavors.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, this compound) and an organohalide (or triflate).[6] The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of 2-Fluoro-4-ethoxycarbonylphenylboronic Acid in the Synthesis of Bioactive Heterocycles
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles are integral scaffolds in a vast array of pharmaceuticals, owing to their ability to engage in diverse biological interactions.[1][2] Within the synthetic chemist's toolkit, arylboronic acids are indispensable reagents, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a robust and versatile method for forging carbon-carbon bonds.[3][4]
This application note delves into the specific utility of 2-Fluoro-4-ethoxycarbonylphenylboronic acid (CAS No: 874459-62-8), a strategically functionalized building block for the synthesis of bioactive heterocycles.[5] We will explore the rationale behind its design, its application in constructing complex molecules—with a focus on the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors—and provide detailed protocols for its use in Suzuki-Miyaura coupling reactions.
The unique substitution pattern of this boronic acid—an ortho-fluorine and a para-ethoxycarbonyl group—is not coincidental. The strategic placement of a fluorine atom can significantly enhance a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and bioavailability. Concurrently, the ethoxycarbonyl group serves as a versatile synthetic handle, amenable to a variety of chemical transformations to modulate the final compound's activity and properties.
The Role of Fluorine and the Ethoxycarbonyl Group in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. Its high electronegativity and small atomic radius can alter the electronic distribution of an aromatic ring, influencing pKa, dipole moment, and receptor binding interactions. Furthermore, the strength of the carbon-fluorine bond often imparts resistance to metabolic degradation, prolonging the in vivo lifetime of a drug.
The ethoxycarbonyl group, on the other hand, provides a reactive site for further molecular elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of functional groups, such as amides, esters, or even other heterocycles. This versatility allows for the fine-tuning of a molecule's properties to optimize its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.
Application in the Synthesis of PARP Inhibitors: A Case Study
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes like DNA repair and genomic stability.[6] The inhibition of PARP, particularly PARP-1, has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6]
A key application of this compound is in the synthesis of phthalazinone-based PARP inhibitors. For instance, the core structure of 4-(4-fluoro-3-(thiomorpholine-4-carbonyl)benzyl)phthalazin-1(2H)-one, a potent PARP inhibitor, can be accessed through a synthetic route starting from a precursor derived from our boronic acid of interest.
The synthesis would conceptually involve the Suzuki-Miyaura coupling of this compound with a suitable brominated phthalazinone precursor. The resulting coupled product would then undergo hydrolysis of the ethyl ester to the carboxylic acid, followed by amidation with thiomorpholine to yield the final active pharmaceutical ingredient.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following protocols provide a generalized yet detailed framework for the Suzuki-Miyaura coupling of this compound with heterocyclic halides. The choice of catalyst, base, and solvent is critical and often substrate-dependent. The ortho-fluoro substituent can influence the reaction, and thus, conditions should be optimized for each specific coupling partner.
Protocol 1: General Procedure for Coupling with Heteroaryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of heteroaryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Heteroaryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants at the reaction temperature.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling with Heteroaryl Chlorides
For less reactive heteroaryl chlorides, microwave-assisted synthesis can offer significant advantages in terms of reduced reaction times and improved yields.
Materials:
-
This compound (1.5 equiv)
-
Heteroaryl chloride (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the heteroaryl chloride (1.0 equiv), this compound (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (3.0 equiv).
-
Add DMF to the vial and seal it with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of arylboronic acids with various heterocyclic halides, providing a reference for optimization.
| Heterocyclic Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyrimidine | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF (3) | THF | 50 | 12 | 75-90 |
| 4-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 80-95 |
| 2-Bromoquinoline | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 8 | 85-98 |
| 3-Chloropyridazine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 12 | 70-85 |
Note: Yields are representative and highly dependent on the specific substrates used.
Visualization of Key Processes
To better illustrate the core synthetic transformation and its underlying mechanism, the following diagrams are provided.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: General Workflow for the Synthesis of Bioactive Heterocyles.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of bioactive heterocycles. Its strategic functionalization allows for the introduction of a fluorine atom to enhance pharmacokinetic properties and an ethoxycarbonyl group for further synthetic diversification. The application of this reagent in the synthesis of complex molecules, such as PARP inhibitors, underscores its importance in modern drug discovery. The provided protocols for Suzuki-Miyaura cross-coupling offer a solid foundation for researchers to utilize this reagent effectively. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WO1999011649A2 - Parp inhibitors, pharmaceutical compositions comprising same, and methods of using same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-Fluoro-4-ethoxycarbonylphenylboronic Acid in Advanced Materials Science: Application Notes and Protocols
Introduction: In the dynamic field of materials science, the demand for novel organic molecules with tailored electronic and photophysical properties is incessant. 2-Fluoro-4-ethoxycarbonylphenylboronic acid, a versatile bifunctional building block, has emerged as a critical component in the synthesis of a new generation of advanced materials. Its unique combination of a fluorine substituent, an ethoxycarbonyl group, and a reactive boronic acid moiety allows for precise tuning of molecular architecture and electronic characteristics. The electron-withdrawing nature of the fluorine and ethoxycarbonyl groups can significantly influence the HOMO/LUMO energy levels of resulting molecules, a crucial aspect in the design of materials for organic electronics.[1] This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols for its utilization in the synthesis of organic light-emitting diode (OLED) precursors, fluorescent sensors, and conjugated polymers.
Core Properties and Handling
Before delving into specific applications, it is essential to understand the fundamental properties of this compound.
| Property | Value | Reference |
| CAS Number | 874459-62-8 | [2] |
| Molecular Formula | C₉H₁₀BFO₄ | [2] |
| Molecular Weight | 211.98 g/mol | [2] |
| Appearance | White to off-white powder/solid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage | Store in a cool, dry place under an inert atmosphere. | [3] |
Safety Precautions: this compound is classified as a warning-level hazardous substance, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application I: Synthesis of Biphenyl Scaffolds for Organic Light-Emitting Diodes (OLEDs)
The creation of stable and efficient light-emitting materials is a cornerstone of OLED technology.[4] Biphenyl and oligo-aryl structures are common cores for host and emitter molecules in OLEDs. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aromatic rings.[5] this compound serves as an excellent coupling partner in these reactions, allowing for the introduction of a fluoro- and ethoxycarbonyl-substituted phenyl ring into a larger conjugated system.
Principle of Application
The fluorine atom can enhance the thermal and morphological stability of the final material due to the high bond energy of the C-F bond. Furthermore, its electron-withdrawing properties can lower the HOMO and LUMO energy levels, which is critical for optimizing charge injection and transport balance within the OLED device, leading to improved quantum efficiency and longer operational lifetimes. The ethoxycarbonyl group provides a site for further functionalization, enabling the attachment of other moieties to fine-tune the material's properties or to improve its processability.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.
Protocol: Synthesis of Ethyl 3'-Fluoro-[1,1'-biphenyl]-4-carboxylate
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole to produce a biphenyl derivative, a common structural motif in OLED materials.
Materials:
-
This compound (1.0 mmol, 212 mg)
-
4-Bromoanisole (1.1 mmol, 206 mg, 145 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [P(Ph)₃] (0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Toluene (10 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or nitrogen/argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), 4-bromoanisole (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed toluene (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired biphenyl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: Development of Fluorescent Sensors
Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides and glycoproteins.[6] This interaction can be harnessed to create fluorescent sensors where the binding event modulates the fluorescence output of a nearby fluorophore.[7] this compound can be incorporated into such sensors, where the boronic acid moiety acts as the recognition site.
Principle of Detection
The detection mechanism often relies on a change in the electronic properties of the boronic acid upon binding to a diol. In its free, sp²-hybridized state, the boronic acid can act as an electron-withdrawing group, potentially quenching the fluorescence of an attached fluorophore through photoinduced electron transfer (PET). Upon binding with a diol, the boron center becomes sp³-hybridized and anionic, which can disrupt the PET process and lead to a "turn-on" fluorescence response.[7]
Logical Design of a Boronic Acid-Based Fluorescent Sensor
Protocol: Synthesis of a Coumarin-Based Fluorescent Sensor
This protocol outlines a hypothetical synthesis of a fluorescent sensor by coupling this compound with a coumarin derivative.
Materials:
-
7-Amino-4-methylcoumarin (1.0 mmol, 175 mg)
-
This compound (1.1 mmol, 233 mg) - Note: This would likely be pre-functionalized, e.g., as an acid chloride or with a leaving group, for direct coupling. For this example, we assume a peptide coupling approach after converting the ethoxycarbonyl group to a carboxylic acid.
-
For conversion to carboxylic acid: Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water
-
For peptide coupling: N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent, N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: Hydrolysis of the Ester
-
Dissolve this compound (1.1 mmol) in a mixture of THF (10 mL) and water (5 mL).
-
Add lithium hydroxide (2.2 mmol, 53 mg) and stir the mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with 1 M HCl to pH ~3.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-Fluoro-4-carboxyphenylboronic acid.
Part B: Amide Coupling
-
Dissolve 2-Fluoro-4-carboxyphenylboronic acid (1.0 mmol) and 7-Amino-4-methylcoumarin (1.0 mmol) in anhydrous DMF (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 mmol, 227 mg) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 24 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Pour the filtrate into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final sensor molecule.
Application III: Synthesis of Conjugated Polymers
Conjugated polymers are a class of materials with alternating single and double bonds along their backbone, which endows them with interesting electronic and optical properties. They are used in a variety of applications, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Suzuki polycondensation is a key method for synthesizing these polymers.[5]
Principle of Application
In Suzuki polycondensation, a diboronic acid (or ester) monomer is reacted with a dihaloaromatic monomer in the presence of a palladium catalyst to form a polymer chain. This compound can be converted into a diboronic acid derivative and used as a monomer in such polymerizations. The inclusion of the fluoro- and ethoxycarbonyl-substituted phenyl unit into the polymer backbone can be used to tune the polymer's band gap, solubility, and film-forming properties. The fluorine substitution can lead to lower HOMO and LUMO energy levels, which can improve the open-circuit voltage in OPV devices and enhance air stability.[8]
Hypothetical Polymerization Scheme
Protocol: General Procedure for Suzuki Polycondensation
This protocol provides a general framework for the synthesis of a conjugated polymer using a derivative of this compound.
Materials:
-
Diboronic acid or diboronic ester monomer (e.g., derived from two molecules of this compound linked together) (1.0 mmol)
-
Dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand) (1-2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an aqueous solution of Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or a biphasic mixture like Toluene/Water)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system.
Procedure:
-
Carefully degas all solvents and reagents.
-
In a Schlenk flask, combine the diboronic acid monomer (1.0 mmol), the dihaloaromatic comonomer (1.0 mmol), the palladium catalyst, and the base.
-
Add the degassed solvent(s) and phase-transfer catalyst (if applicable).
-
Heat the mixture to reflux under an inert atmosphere for 24-72 hours. The viscosity of the solution will typically increase as the polymerization proceeds.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Dissolve the purified polymer in a suitable solvent (e.g., chloroform or chlorobenzene) and re-precipitate it into a non-solvent.
-
Collect the final polymer and dry it under vacuum.
-
Characterize the polymer by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR and UV-Vis spectroscopy.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced organic materials. Its unique electronic properties, stemming from the fluorine and ethoxycarbonyl substituents, allow for the fine-tuning of the performance of materials used in OLEDs, fluorescent sensors, and conjugated polymers. The protocols provided herein offer a practical guide for researchers and scientists to harness the potential of this compound in their materials development endeavors. The continued exploration of this and related boronic acid derivatives will undoubtedly lead to further innovations in organic electronics and materials science.
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.uniss.it [iris.uniss.it]
- 6. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of a two-photon fluorescent probe with a large turn-on signal for imaging hypochlorous acid in living tissues - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: The Strategic Role of 2-Fluoro-4-ethoxycarbonylphenylboronic Acid in Modern Agrochemical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-Fluoro-4-ethoxycarbonylphenylboronic acid in the synthesis of next-generation agrochemicals.
Abstract
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has intensified the focus on advanced chemical building blocks. Among these, fluorinated organic compounds have emerged as critical components, often enhancing the metabolic stability, lipophilicity, and overall efficacy of active ingredients.[1] this compound (CAS: 874459-62-8) is a versatile and highly valuable intermediate that serves as a cornerstone in the synthesis of complex agrochemical scaffolds. Its utility is primarily demonstrated through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for constructing carbon-carbon bonds essential for creating novel herbicides, fungicides, and insecticides.[2][3] This document provides a detailed overview of its applications, a mechanistic exploration of its core reactivity, and a validated protocol for its use in a laboratory setting.
Physicochemical Properties and Handling
This compound is a stable, solid compound under standard conditions. Its physical and chemical properties make it suitable for a wide range of synthetic applications.
| Property | Value | Source |
| CAS Number | 874459-62-8 | [4] |
| Molecular Formula | C₉H₁₀BFO₄ | [4] |
| Molecular Weight | 211.98 g/mol | [4] |
| Appearance | White to off-white solid/powder | [5] |
| Purity | Typically ≥95% | [5] |
| Storage | Store in a cool, dry, dark place in a sealed container. | [5] |
Safety and Handling: The compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary role of this compound in synthesis is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, making it indispensable for constructing the bi-aryl and heteroaryl-aryl scaffolds prevalent in many modern agrochemicals.[3]
Mechanism and Rationale: The reaction proceeds via a catalytic cycle involving a palladium complex. The choice of this boronic acid is strategic:
-
Boronic Acid Moiety: Enables the key transmetalation step in the catalytic cycle.[3]
-
Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the phenyl ring, potentially enhancing the rate and efficiency of the coupling reaction. Furthermore, the incorporation of fluorine into the final molecule is a well-established strategy in agrochemical design to improve metabolic stability and binding affinity.[6][7]
-
Ethoxycarbonyl Group: This ester group serves as a versatile synthetic handle. It can be retained in the final product or subsequently hydrolyzed to a carboxylic acid or reduced to an alcohol for further derivatization.
The catalytic cycle is illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Agrochemical Synthesis: A Workflow Example
While specific commercial agrochemicals using this exact building block may not be publicly disclosed, its structural motifs are highly relevant. Phenylboronic acids with similar substitution patterns are crucial intermediates in the synthesis of modern herbicides, particularly those based on picolinate and pyrimidine carboxylic acid structures.[8][9]
We can propose a validated synthetic workflow where this compound is used to synthesize a key bi-aryl intermediate, a common scaffold in a new generation of herbicides.
Caption: A generalized workflow for synthesizing an agrochemical scaffold.
This coupling reaction creates a robust link between the fluorinated phenyl ring and a biologically active heterocyclic system, a common strategy for developing novel modes of action and overcoming resistance in target weeds or pests.[6][10]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable, self-validating method for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.
Objective: To synthesize an ethyl 4-(aryl)-3-fluorobenzoate derivative.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq), finely ground
-
Toluene (5 mL per mmol of boronic acid)
-
Deionized Water (1 mL per mmol of boronic acid)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
-
Saturated brine solution
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Catalyst Preparation (Pre-activation):
-
To a clean, dry round-bottom flask, add Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed toluene and stir the mixture at room temperature for 15 minutes. The color should change, indicating the formation of the active Pd(0) catalyst.
-
Causality: This in-situ preparation of the active Pd(0) catalyst from a stable Pd(II) precursor is often more reliable and reproducible than using air-sensitive Pd(0) sources directly. The phosphine ligand stabilizes the catalyst.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add this compound (1.0 eq), the chosen Aryl Bromide (1.1 eq), and potassium carbonate (3.0 eq).
-
Add the remaining degassed toluene and degassed deionized water.
-
Causality: An excess of the aryl bromide can help drive the reaction to completion. The base (K₂CO₃) is crucial for activating the boronic acid to form a boronate species, which is necessary for the transmetalation step.[3] The two-phase solvent system (Toluene/Water) is effective for many Suzuki couplings.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Isolation (Self-Validation):
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and saturated brine (1x).
-
Causality: The water wash removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final bi-aryl compound.
-
Conclusion
This compound is a high-value synthetic intermediate with a clear and strategic role in modern agrochemical research and development. Its utility in constructing complex C-C bonds via the robust Suzuki-Miyaura coupling reaction allows for the efficient synthesis of novel, fluorinated bi-aryl structures. The presence of both a fluorine atom and a versatile ester functional group makes it an ideal building block for creating next-generation herbicides, fungicides, and insecticides with potentially enhanced efficacy and improved metabolic profiles. The protocols and workflows outlined in this note provide a solid foundation for its successful application in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 874459-62-8 [m.chemicalbook.com]
- 5. 874459-62-8 this compound AKSci X1443 [aksci.com]
- 6. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Functionalization of Aromatic Rings with 2-Fluoro-4-ethoxycarbonylphenylboronic Acid
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the rational design of small molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. 2-Fluoro-4-ethoxycarbonylphenylboronic acid (CAS No: 874459-62-8) has emerged as a highly valuable and versatile building block for this purpose.[1][2][3] Its structure is not a random assortment of functional groups; it is a carefully orchestrated arrangement that offers chemists multiple strategic advantages for molecular design.
The true utility of this reagent lies in the synergistic effects of its three key components:
-
The Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, serving as the nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][4] This reaction is one of the most powerful and widely used methods for constructing C-C bonds to form biaryl and heteroaryl structures, which are privileged motifs in numerous approved drugs.[4][5]
-
The ortho-Fluoro Substituent: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins.[6][7][8][9] The fluorine atom at the ortho-position can influence the conformation of the resulting biaryl product and block sites of metabolic oxidation.[9][10]
-
The para-Ethoxycarbonyl Group: This ester group serves two primary functions. First, as an electron-withdrawing group, it modulates the electronic properties of the boronic acid. Second, it provides a crucial synthetic handle for post-coupling diversification. The ester can be readily hydrolyzed to a carboxylic acid or converted into a wide array of amides, enabling the exploration of structure-activity relationships (SAR) and the attachment of the molecule to other scaffolds.
This guide provides an in-depth exploration of this compound, from its fundamental properties to detailed, field-proven protocols for its application in the Suzuki-Miyaura cross-coupling reaction.
Reagent Profile and Handling
Before its use in synthesis, a thorough understanding of the reagent's properties and safety requirements is essential.
| Property | Value | Source |
| CAS Number | 874459-62-8 | [11][12][13][14] |
| Molecular Formula | C₉H₁₀BFO₄ | [11][12] |
| Molecular Weight | 211.98 g/mol | [11][12] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | Typically ≥95-98% | [11][12] |
| Storage | Store long-term in a cool, dry place under an inert atmosphere. | [12][13][15] |
Safety and Handling:
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12][15]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18] Avoid breathing dust. Wash hands thoroughly after handling.
-
Stability: The compound is generally stable under recommended storage conditions. However, like many boronic acids, it can be susceptible to degradation via oxidation or protodeboronation, especially under non-anhydrous or highly basic conditions.[19][20] Proper storage is critical to maintain its reactivity and purity.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is the synthesis of substituted biaryl compounds via the Suzuki-Miyaura reaction. This palladium-catalyzed process involves the coupling of an organoboron compound (the boronic acid) with an organohalide or triflate.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.
Strategic Considerations for this Reagent
While powerful, the Suzuki-Miyaura coupling of ortho-fluoro substituted boronic acids requires careful consideration.[19] The electron-withdrawing nature of both the fluorine and ethoxycarbonyl groups can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step. Furthermore, ortho-substituted boronic acids can be prone to competitive protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially under harsh basic conditions.[20] Therefore, the choice of catalyst, ligand, base, and solvent is critical for success.
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials & Reagents
| Reagent | Molar Equiv. | Example Quantity (for 1.0 mmol scale) | Purpose |
| Aryl Bromide (Ar-Br) | 1.0 | 1.0 mmol | Electrophilic coupling partner |
| This compound | 1.2 - 1.5 | 254 - 318 mg | Nucleophilic coupling partner |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 0.02 (2 mol%) | 4.5 mg | Catalyst |
| Phosphine Ligand (e.g., XPhos) | 0.04 (4 mol%) | 19.1 mg | Stabilizes catalyst, promotes reaction |
| Base (e.g., K₃PO₄) | 2.0 - 3.0 | 425 - 637 mg | Activates boronic acid |
| Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O 4:1) | - | 5 mL (4 mL Dioxane, 1 mL H₂O) | Reaction medium |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Scientist's Note: Adding reagents in solid form first allows for efficient removal of atmospheric oxygen from the reaction vessel.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill it with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Scientist's Note: The active Pd(0) catalyst is sensitive to oxygen. Establishing and maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure reproducible results.
-
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe.
-
Scientist's Note: Solvents must be degassed (e.g., by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen. The presence of water is often crucial for dissolving the base and facilitating the transmetalation step.
-
-
Heating and Monitoring: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting aryl bromide is consumed.[19][21]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Optimization and Troubleshooting
Achieving high yields often requires optimization. The following table and flowchart provide guidance for common challenges.
Key Parameter Optimization
| Parameter | Common Choices | Rationale and Considerations |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed catalysts (e.g., XPhos-Pd-G3) | Pre-formed catalysts can offer higher activity and reproducibility. Pd(PPh₃)₄ is convenient but can be less active for challenging substrates. |
| Ligand | Buchwald-type biaryl phosphines (XPhos, SPhos, RuPhos), P(t-Bu)₃, PPh₃ | Bulky, electron-rich phosphine ligands like XPhos are often superior for coupling electron-deficient boronic acids as they accelerate both oxidative addition and reductive elimination.[19][22] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | K₃PO₄ is a moderately strong base often effective for this substrate. Stronger bases like Cs₂CO₃ may be needed for less reactive halides but can increase the risk of protodeboronation. KF is sometimes used for boronate esters.[19][21] |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O, DME | The choice of solvent affects solubility and reaction temperature. Aprotic polar solvents are common. The ratio of organic solvent to water can be critical and may need optimization. |
Troubleshooting Flowchart
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 11. This compound – Biotuva Life Sciences [biotuva.com]
- 12. 874459-62-8 this compound AKSci X1443 [aksci.com]
- 13. This compound CAS#: 874459-62-8 [m.chemicalbook.com]
- 14. alchempharmtech.com [alchempharmtech.com]
- 15. 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid | 603122-84-5 [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 2-Fluoro-4-ethoxycarbonylphenylboronic acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-4-ethoxycarbonylphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this electron-deficient and sterically influenced substrate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your reaction success.
Introduction to the Challenges
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of two electron-withdrawing groups—a fluorine atom ortho to the boronic acid and an ethoxycarbonyl group at the para position—significantly impacts the electronic properties of the molecule. This electronic deficiency can increase the Lewis acidity of the boronic acid, but it can also render the substrate susceptible to side reactions.[1][2][3] The ortho-fluoro substituent, in particular, can introduce steric hindrance that may impede the crucial transmetalation step of the catalytic cycle.[4] Furthermore, the ester functionality raises concerns about potential hydrolysis under the basic conditions typically required for the reaction.[5]
This guide will systematically address these challenges, providing you with the knowledge to troubleshoot and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low to no yield. What are the primary factors I should investigate?
A1: When encountering poor yields, a systematic evaluation of your reaction parameters is crucial. Here are the key areas to focus on:
-
Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is paramount. For electron-deficient boronic acids, bulky, electron-rich phosphine ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps.[4][6] Consider ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos.[4][6] Ensure your palladium source is active; if using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[4]
-
Base Selection: The base plays a critical role in the transmetalation step.[7] For substrates with ester functionalities, using a milder base is often recommended to prevent saponification.[5] Consider switching from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[6][8] The physical properties of the base, such as being finely powdered and anhydrous, can also influence reactivity.[6]
-
Solvent System and Degassing: The reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[4][9] Ensure your solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Common solvent systems include mixtures of an organic solvent (e.g., dioxane, THF, toluene) and water.[6]
-
Protodeboronation: Electron-deficient arylboronic acids are particularly prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[10][11] This can be exacerbated by prolonged reaction times or overly harsh conditions.
Q2: I'm observing a significant amount of a byproduct that I suspect is the result of protodeboronation. How can I minimize this?
A2: Protodeboronation is a common issue with electron-deficient boronic acids.[10][11] Here are several strategies to mitigate this side reaction:
-
Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester or a potassium aryltrifluoroborate, can significantly reduce the rate of protodeboronation.[10][12][13] These derivatives are generally more stable under basic reaction conditions and slowly hydrolyze in situ to release the active boronic acid.[10]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a non-aqueous base (e.g., CsF, K₃PO₄) in a solvent like anhydrous dioxane or toluene can sometimes suppress protodeboronation.
-
Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures, which can promote decomposition.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, thereby disfavoring the side reaction.[6]
Q3: I am concerned about the stability of the ethoxycarbonyl group under the basic reaction conditions. What is the risk of hydrolysis, and how can I prevent it?
A3: The risk of ester hydrolysis (saponification) is a valid concern in Suzuki-Miyaura reactions.[5] The extent of hydrolysis depends on the strength of the base, the reaction temperature, and the duration of the reaction.
-
Choice of Base: This is the most critical factor. Avoid strong bases like NaOH, KOH, and alkoxides. Opt for milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5][6] Biphasic conditions (e.g., toluene/water) can also limit the interaction between the ester and the aqueous base.[5]
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize hydrolysis.
-
Ester Stability: Ethyl esters are generally more resistant to hydrolysis than methyl esters.[5] In this case, the use of an ethyl ester is advantageous.
If hydrolysis remains a significant issue, consider performing the coupling with a different protecting group for the carboxylic acid that is more stable to the reaction conditions, followed by deprotection in a subsequent step.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to troubleshooting common issues encountered with this compound.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| No reaction or very low conversion | 1. Inactive catalyst or ligand. 2. Inappropriate base or solvent. 3. Insufficient degassing (oxygen contamination). 4. Low reaction temperature. | 1. Use a fresh, high-quality palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[4][6] 2. Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems (dioxane/H₂O, toluene/H₂O).[6] 3. Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere.[4] 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of homocoupled boronic acid byproduct | 1. Oxygen in the reaction mixture. 2. Inefficient transmetalation compared to homocoupling. | 1. Improve degassing procedures.[4] 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates Pd(0).[6] Optimize the ligand to accelerate the desired cross-coupling pathway.[6] |
| Significant protodeboronation | 1. Instability of the electron-deficient boronic acid. 2. Presence of excess water or protic sources. 3. High temperature or prolonged reaction time. | 1. Convert the boronic acid to its pinacol ester or potassium trifluoroborate salt.[10][12][13] 2. Try anhydrous conditions with a base like CsF. 3. Monitor the reaction closely and work it up as soon as it is complete. |
| Hydrolysis of the ethoxycarbonyl group | 1. Base is too strong. 2. High reaction temperature. | 1. Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[5][6] 2. Lower the reaction temperature. |
| Reaction stalls at partial conversion | 1. Catalyst deactivation. 2. Insufficient amount of base. | 1. Increase catalyst and/or ligand loading. Consider a more robust catalyst system. 2. Increase the equivalents of base. |
Optimized Experimental Protocol: A Starting Point
The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. Further optimization may be required based on the specific coupling partner.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv), finely powdered and dried
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium precatalyst, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Stir the reaction mixture at the desired temperature (start with 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Optimization Workflow
A systematic approach is key to successfully optimizing challenging Suzuki-Miyaura reactions. The following workflow outlines the decision-making process.
Caption: A workflow for optimizing the Suzuki-Miyaura reaction.
The Catalytic Cycle and Key Interventions
Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates the fundamental steps and where specific optimizations have the greatest impact.
Caption: The Suzuki-Miyaura catalytic cycle with key intervention points.
By understanding the nuances of this compound and applying a systematic approach to optimization, researchers can overcome the inherent challenges and achieve high-yielding, reproducible Suzuki-Miyaura couplings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Couplings with Electron-Deficient Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using electron-deficient boronic acids as coupling partners. My goal is to provide you with not only troubleshooting solutions but also the underlying scientific principles to empower you to optimize your synthetic strategies.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1][2] However, when employing electron-deficient boronic acids, the reaction landscape can change, often leading to unexpected challenges. This guide will address the most common issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with an electron-deficient boronic acid giving low to no yield?
A1: The reduced nucleophilicity of the boronic acid is a primary factor. Electron-withdrawing groups (EWGs) on the aryl boronic acid decrease the electron density on the boron-bearing carbon, making the organic group less nucleophilic. This directly impacts the transmetalation step, which is often the rate-determining step in these cases.[3]
Troubleshooting Steps:
-
Choice of Base: A stronger base is often required to form the more nucleophilic "ate" complex (R-B(OH)₃⁻). Consider switching from mild bases like Na₂CO₃ to stronger inorganic bases like K₃PO₄ or Cs₂CO₃. In some cases, organic bases like triethylamine (TEA) in the presence of a fluoride source (e.g., KF) can be effective.[4][5] The base facilitates the formation of the boronate species, which is crucial for transmetalation.[6]
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst is critical. Electron-rich and bulky ligands can accelerate both the oxidative addition and reductive elimination steps.[2][5] For sluggish couplings with electron-deficient partners, consider ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the electron-rich Pd(0) center, promoting oxidative addition, and their bulkiness can facilitate reductive elimination.
-
Solvent System: The choice of solvent can influence the solubility of the base and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[2] Sometimes, the addition of a small amount of water can be beneficial by aiding in the dissolution of the inorganic base and facilitating the formation of the boronate.[2]
-
Temperature and Reaction Time: Due to the slower reaction kinetics, you may need to increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Q2: I'm observing significant protodeboronation of my electron-deficient boronic acid. How can I prevent this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-deficient and heteroaryl boronic acids. [1][2][7] This process is often base-catalyzed and competes with the desired cross-coupling pathway.[7]
Troubleshooting Steps:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol[7][8] or MIDA (N-methyliminodiacetic acid) ester, can significantly reduce the rate of protodeboronation.[2][7] These esters are more stable to the reaction conditions and slowly hydrolyze in situ to release the boronic acid for the catalytic cycle.[7]
-
Anhydrous Conditions: Meticulously ensure anhydrous conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Water can act as the proton source for protodeboronation.
-
Careful Base Selection: While a strong base is needed to promote transmetalation, an excessively strong base or high concentrations of water can accelerate protodeboronation. A careful balance is necessary. Consider using a fluoride source like CsF or KF, which can activate the boronic acid without being overly basic.
-
"Base-Free" or Cationic Suzuki Coupling: For extremely sensitive substrates, consider specialized protocols that operate under neutral or even acidic conditions. For example, the use of a PAd₃-Pd catalyst has been shown to facilitate Suzuki-Miyaura coupling at room temperature without a base.[9]
Q3: My reaction is sluggish, and I suspect the transmetalation step is the issue. How can I facilitate the transfer of the electron-deficient aryl group?
A3: The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. With electron-deficient boronic acids, this step can be particularly slow due to the reduced nucleophilicity of the aryl group.
Troubleshooting Steps:
-
Optimize the Base/Solvent Combination: The formation of the boronate anion is crucial. Ensure your chosen base is sufficiently soluble and active in your solvent system. For instance, K₃PO₄ is often more effective in polar aprotic solvents like dioxane or THF, sometimes with a small amount of water to aid solubility.
-
Consider Boronic Acid Derivatives: As mentioned, boronic esters can exhibit different reactivity profiles. While pinacol esters are more stable, catechol boronic esters have been shown to sometimes accelerate transmetalation compared to the parent boronic acid.[1]
-
Ligand Effects on Transmetalation: While bulky, electron-rich ligands are generally recommended, the specific ligand can have a nuanced effect on transmetalation. It may be necessary to screen a small library of ligands (e.g., Buchwald-type ligands, JohnPhos, etc.) to find the optimal one for your specific substrate combination.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Q4: I am observing homocoupling of my boronic acid. What causes this and how can I minimize it?
A4: Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is a common side reaction that consumes your starting material. It can be promoted by the presence of Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst) or by the presence of oxygen.[2]
Troubleshooting Steps:
-
Use a Pd(0) Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the initial reduction to the active Pd(0) species can consume two equivalents of the boronic acid, leading to homocoupling.[2] Using a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this issue.
-
Thoroughly Degas the Reaction Mixture: Oxygen can promote the oxidative homocoupling of boronic acids.[2] Ensure your solvent and reaction mixture are thoroughly degassed by methods such as sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles.
-
Control Ligand-to-Metal Ratio: An appropriate ligand-to-palladium ratio is important. For monodentate ligands like PPh₃, a ratio of 2:1 to 4:1 is typical. Excess ligand can sometimes inhibit the reaction, while insufficient ligand can lead to catalyst decomposition and side reactions.
Table 1: Troubleshooting Summary for Common Issues
| Issue | Potential Cause(s) | Recommended Actions |
| Low Yield | Slow transmetalation due to low nucleophilicity of boronic acid. | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃), switch to electron-rich, bulky ligands (e.g., SPhos, XPhos), increase temperature. |
| Protodeboronation | Base-catalyzed cleavage of the C-B bond by a proton source (e.g., water). | Use a more stable boronic ester (pinacol, MIDA), ensure anhydrous conditions, consider "base-free" protocols. |
| Homocoupling | Pd(II) precatalyst reduction, presence of oxygen. | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃), thoroughly degas the reaction mixture, optimize the ligand-to-metal ratio. |
| Catalyst Deactivation | Ligand dissociation, formation of inactive Pd species. | Ensure proper ligand selection and ratio, maintain inert atmosphere, consider catalyst stabilizers if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Electron-Deficient Boronic Acid
This protocol provides a robust starting point for challenging couplings.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), the electron-deficient boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2-4 mol %) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, THF) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
This guide is intended to be a living document. As new methodologies and insights emerge, we will continue to update this resource. We encourage you to reach out to our technical support team with specific questions about your unique synthetic challenges.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Boron Suzuki Coupling | Borates Today [borates.today]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in 2-Fluoro-4-ethoxycarbonylphenylboronic acid reactions
Technical Support Center: 2-Fluoro-4-ethoxycarbonylphenylboronic Acid
A Senior Application Scientist's Guide to Overcoming Low Yields in Cross-Coupling Reactions
Welcome to the technical support center for this compound (CAS No. 874459-62-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a substituted phenylboronic acid, it is a valuable reagent, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, its unique electronic properties—stemming from the ortho-fluoro and para-ethoxycarbonyl substituents—can present specific challenges.
The electron-withdrawing nature of both the fluorine atom and the ester group significantly influences the reactivity of the boronic acid. While this can be advantageous in some contexts, it often leads to challenges such as slow transmetalation and a heightened susceptibility to competitive side reactions. This guide provides in-depth, field-tested insights and troubleshooting protocols to help you navigate these challenges and optimize your reaction outcomes.
Troubleshooting Guide: Low Yield & Reaction Failure
This section addresses the most common issues encountered when using this compound in Suzuki-Miyaura coupling reactions. Each problem is followed by an analysis of potential causes and actionable solutions.
Q1: My Suzuki-Miyaura reaction has stalled or resulted in a very low yield of the desired product. What are the primary causes?
Low conversion is the most frequent issue. The root cause often lies in the electronic deficiency of the boronic acid, which can hinder key steps in the catalytic cycle.
Potential Cause 1: Inefficient Transmetalation
The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often the rate-limiting step in Suzuki couplings. For this compound, the electron-withdrawing groups decrease the nucleophilicity of the ipso-carbon, slowing this transfer.
-
Solution: Enhance the nucleophilicity of the boronate species.
-
Choice of Base: A strong base is crucial for forming the reactive "ate" complex (boronate). Use robust inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are highly effective at activating the boronic acid.[1]
-
Solvent System: The presence of water can be beneficial. A small amount of water in solvents like dioxane, THF, or DMF can improve the solubility of the base and facilitate the formation of the boronate species.[1] However, excess water can promote unwanted side reactions (see Q2).
-
Potential Cause 2: Catalyst Inactivation or Insufficient Activity
The choice of palladium catalyst and ligand is critical, especially for challenging substrates.
-
Solution: Employ a high-activity catalyst system.
-
Ligand Selection: Electron-rich, bulky phosphine ligands are essential. They promote both the initial oxidative addition step and the final reductive elimination.[1][2] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards for coupling electron-deficient boronic acids.[2]
-
Catalyst Source: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Incomplete reduction can lead to low activity. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., Buchwald precatalysts) that generates the active Pd(0) species reliably.[1][2]
-
Potential Cause 3: Competing Side Reactions
The primary culprits are protodeboronation and homocoupling. These pathways consume the starting material, directly reducing the yield.
-
Solution: See the detailed discussion in Q2 and Q3.
Q2: I've identified a significant amount of ethyl 3-fluorobenzoate as a byproduct. What is happening and how can I prevent it?
This byproduct is the result of protodeboronation (or protodeborylation), an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond.[3][4] This process is a major pathway for decomposition, especially for electron-deficient arylboronic acids.
Analysis of Causes & Solutions:
Protodeboronation can be catalyzed by both acid and base and is often accelerated by elevated temperatures.[3][5]
-
Mitigation Strategies:
-
Use a More Stable Boron Species: Convert the boronic acid into a more robust derivative in situ or prior to the reaction.
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts exhibit enhanced stability and release the boronic acid slowly under reaction conditions, minimizing its concentration in the solution at any given time and thus suppressing decomposition.[6][7]
-
MIDA Boronates: These are highly stable esters that are hydrolyzed under specific basic conditions to slowly release the boronic acid, a strategy proven to be effective for unstable boronic acids.[8]
-
-
Control Reaction Conditions:
-
Minimize Water: While a small amount of water can be beneficial, excess water can accelerate hydrolysis and subsequent protodeboronation. Use anhydrous solvents if possible, or carefully titrate the amount of water.
-
Temperature Management: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable rate (typically 80-100 °C).[1]
-
-
Kinetic Control: The goal is to make the rate of the desired Suzuki coupling significantly faster than the rate of protodeboronation.
-
Highly Active Catalyst: A more active catalyst system (as described in Q1) will consume the boronic acid in the productive cycle faster than it can decompose.
-
-
Q3: My reaction mixture shows evidence of homocoupling of the boronic acid. Why does this occur?
The formation of diethyl 4,4'-biphenyldicarboxylate, 2,2'-difluoro- is a result of the oxidative homocoupling of two molecules of the boronic acid. This side reaction is typically promoted by the presence of oxygen and Pd(II) species.[9]
-
Causes & Solutions:
-
Oxygen Contamination: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling.
-
Use of Pd(II) Precatalysts: If the reduction of the Pd(II) precatalyst to Pd(0) is slow or incomplete, the remaining Pd(II) can drive homocoupling.
-
Solution: Ensure efficient reduction or use a Pd(0) source directly. Using pre-activated catalysts can minimize the concentration of Pd(II) at the start of the reaction.
-
-
Frequently Asked Questions (FAQs)
Q: Is it better to use this compound or its corresponding pinacol ester?
A: For stability, the pinacol ester is generally superior. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, and as discussed, they are susceptible to protodeboronation.[10] Pinacol esters are more stable to storage and are more resistant to decomposition under reaction conditions.[11] If you are experiencing issues with the stability of the boronic acid, switching to its pinacol ester derivative is a highly recommended strategy.
Q: What is the role of the ortho-fluoro substituent?
A: The fluorine atom has multiple effects. Electronically, it is strongly electron-withdrawing via induction, which deactivates the ring and can slow the transmetalation step. However, the fluoride can also play a beneficial role. It has been proposed that fluoride ions can interact with the palladium center, potentially influencing the rates of transmetalation and reductive elimination.[12][13] Sterically, it is a relatively small substituent, but its presence ortho to the C-B bond can influence the conformation of the molecule and its approach to the palladium center.
Q: How should I store this compound?
A: It should be stored in a cool, dry place, tightly sealed to protect it from moisture and air.[14] Long-term storage in a refrigerator or freezer under an inert atmosphere is ideal to minimize degradation.
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization will be necessary for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inerting the Atmosphere: Seal the vessel and thoroughly purge with dry argon or nitrogen for 15 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Heat the mixture with vigorous stirring to 90-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation for Electron-Neutral/Rich Ar-X | Recommendation for Electron-Poor Ar-X | Rationale |
| Boron Reagent | Boronic Acid (1.2-1.5 equiv) | Pinacol Ester or BF₃K salt (1.3 equiv) | Esters/salts provide stability against protodeboronation, which is less of a risk with faster-reacting electron-poor halides. |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-3 mol%) | Buchwald Precatalyst (e.g., SPhos G3, 1-2 mol%) | Electron-poor halides require more active catalysts for efficient oxidative addition. |
| Ligand | PPh₃ or dppf (comes with catalyst) | SPhos, XPhos, RuPhos (1.1-1.2 equiv to Pd) | Bulky, electron-rich ligands accelerate the catalytic cycle for challenging substrates.[2] |
| Base | K₂CO₃, Na₂CO₃ (2-3 equiv) | K₃PO₄, Cs₂CO₃ (2-3 equiv) | Stronger, non-nucleophilic bases are needed to activate the electron-deficient boronic acid effectively. |
| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O, DMF | THF, 2-MeTHF, CPME | Choice depends on substrate solubility and temperature requirements. Water can aid base solubility. |
| Temperature | 80-110 °C | 60-90 °C | Electron-poor halides are more reactive, often allowing for lower reaction temperatures. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Low yields often result from a bottleneck at one of these stages.
Troubleshooting Decision Tree
Follow this logical workflow to diagnose and solve issues with your reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. 874459-62-8 this compound AKSci X1443 [aksci.com]
Technical Support Center: Minimizing Protodeboronation of 2-Fluoro-4-ethoxycarbonylphenylboronic acid
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process scientists encountering challenges with 2-Fluoro-4-ethoxycarbonylphenylboronic acid in cross-coupling reactions. Our goal is to provide a deep, mechanistically-grounded understanding of the primary failure mode—protodeboronation—and to offer field-proven strategies to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is this compound particularly susceptible?
A1: Protodeboronation is a common undesired side reaction in which the carbon-boron (C–B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C–H) bond.[1][2] This process consumes your starting material, reducing the yield of the desired cross-coupled product and generating a difficult-to-remove impurity.
The susceptibility of this compound stems from its electronic structure. Both the fluorine atom and the ethoxycarbonyl group are strongly electron-withdrawing. This makes the aromatic ring electron-deficient, which in turn destabilizes the C–B bond. Under the basic conditions typically required for Suzuki-Miyaura coupling, the boronic acid is converted to its corresponding boronate species ([ArB(OH)3]−).[1][3] For highly electron-deficient systems like this one, the boronate is inherently unstable and prone to fragmentation, leading to rapid protodeboronation.[3][4]
Q2: How can I confirm that protodeboronation is the cause of my low yield?
A2: The most direct method is to identify the byproduct. For this compound, protodeboronation yields ethyl 3-fluorobenzoate . You can detect this byproduct using standard analytical techniques:
-
LC-MS: Look for the mass corresponding to ethyl 3-fluorobenzoate in your crude reaction mixture.
-
¹H NMR: Compare the spectrum of your crude product to a reference spectrum of ethyl 3-fluorobenzoate. The aromatic splitting patterns will be distinct from your starting material and desired product.
-
TLC: The byproduct will likely have a different Rf value compared to your starting materials and product. Co-spotting with a commercial standard of ethyl 3-fluorobenzoate can provide a quick confirmation.
Q3: What are the best practices for storing and handling this boronic acid to prevent degradation?
A3: Given its instability, proper storage is critical. Many commercially available aryl boronic acids can decompose under ambient conditions. We recommend storing this compound under an inert atmosphere (argon or nitrogen), in a desiccator, and at low temperatures (e.g., in a refrigerator or freezer). Avoid repeated exposure to atmospheric moisture and air. For maximum long-term stability, consider converting it to a more robust derivative like a pinacol or MIDA boronate ester immediately upon receipt.[5]
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
Scenario: You are performing a Suzuki-Miyaura coupling with this compound and an aryl halide. Your yield is low, and analysis confirms the major side product is ethyl 3-fluorobenzoate.
Initial Diagnosis: Protodeboronation is outcompeting the desired cross-coupling reaction. The key to success is to accelerate the rate of the productive catalytic cycle relative to the destructive protodeboronation pathway.
Mechanistic Overview: The Competing Pathways
The following diagram illustrates the central challenge: the boronic acid can either enter the productive Pd-catalyzed Suzuki-Miyaura cycle or be consumed by the off-cycle, base-mediated protodeboronation pathway.
Caption: Competing Suzuki-Miyaura coupling and protodeboronation pathways.
Troubleshooting Workflow
This workflow provides a logical progression from simple condition optimization to more robust solutions involving reagent modification.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Strategy 1: Optimization of Reaction Conditions
Before changing reagents, simple modifications to the reaction conditions can significantly suppress protodeboronation. Higher temperatures and strong bases are known to accelerate this side reaction.[6][7][8]
Table 1: Effect of Reaction Parameters on Protodeboronation
| Parameter | Standard Condition (High Protodeboronation) | Recommended Change | Rationale |
| Base | NaOH, KOH, CsOH | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder bases lower the pH of the reaction medium, disfavoring the formation and subsequent decomposition of the unstable boronate species.[7][9] |
| Temperature | > 100 °C | 60 - 80 °C | Protodeboronation has a significant activation energy; lowering the temperature slows this undesired pathway more than it slows the desired coupling, especially with an active catalyst.[6][7] |
| Solvent/Water | Dioxane/H₂O (4:1) | Anhydrous Toluene or 2-MeTHF | Water is the proton source for protodeboronation. While Suzuki couplings often benefit from some water, completely anhydrous conditions can shut down the protodeboronation pathway.[7][10] |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with a highly active ligand (e.g., SPhos, XPhos) | A more active catalyst system can increase the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction.[7] Caution: Very bulky phosphine ligands can sometimes paradoxically promote Pd-catalyzed protodeboronation.[11][12][13] |
Strategy 2: Utilizing Stabilized Boron Reagents (Slow-Release Approach)
This is the most robust and widely recommended strategy for unstable boronic acids.[1][7] By converting the boronic acid to a more stable boronate ester, you create a reagent that slowly releases the active boronic acid in situ. This keeps the instantaneous concentration of the unstable free boronic acid extremely low, ensuring it is consumed in the productive Suzuki cycle before it has a chance to decompose.[7]
Table 2: Comparison of Boron Reagents
| Reagent Type | Structure | Stability | Key Advantage |
| Boronic Acid | Ar-B(OH)₂ | Low | Highest reactivity, but prone to decomposition. |
| Pinacol Ester | Ar-B(pin) | Moderate | Commercially available or easily prepared. Offers a good balance of stability and reactivity. |
| MIDA Boronate | Ar-B(MIDA) | Very High | Exceptionally stable, crystalline, air-stable solids.[14] Provides very slow, controlled release, ideal for the most challenging substrates.[7][14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Optimized for Low Protodeboronation)
-
Setup: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a precatalyst).
-
Solvent Addition: Add degassed anhydrous solvent (e.g., Toluene or 2-MeTHF) via syringe.
-
Reaction: Heat the reaction mixture to the desired lower temperature (start with 70 °C) and monitor progress by LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Preparation of 2-Fluoro-4-ethoxycarbonylphenyl Pinacol Boronate Ester
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent like THF or toluene.
-
Drying: Add an anhydrous drying agent (e.g., MgSO₄ or molecular sieves) and stir the mixture at room temperature for 1-2 hours.
-
Isolation: Filter off the drying agent and wash with a small amount of the anhydrous solvent.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude pinacol ester, which can often be used directly in the coupling reaction or purified further by chromatography or recrystallization.
Protocol 3: Preparation of 2-Fluoro-4-ethoxycarbonylphenyl MIDA Boronate Ester
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux to azeotropically remove water.
-
Crystallization: Upon complete reaction (often indicated by the formation of a clear solution followed by precipitation), cool the mixture to room temperature. The MIDA boronate will typically crystallize out of solution.
-
Isolation: Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum. The resulting MIDA boronate is a highly stable, storable solid.[14]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Fluoro-4-ethoxycarbonylphenylboronic acid
Welcome to the technical support center for 2-Fluoro-4-ethoxycarbonylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The following troubleshooting guides and frequently asked questions (FAQs) address common purification challenges encountered during experimental work. The information provided herein is based on established scientific principles and practical laboratory experience to ensure the integrity and success of your research.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and its reaction products.
Issue 1: Oily or Intractable Residue After Workup
Question: After quenching my reaction containing this compound and performing an aqueous workup, I'm left with a sticky, oily residue that is difficult to handle and purify. What is causing this, and how can I obtain a solid product?
Answer:
The formation of an oily residue is a common issue when working with boronic acids. This can be attributed to several factors, including the presence of impurities, residual solvents, or the formation of boroxines (the trimeric anhydrides of boronic acids).[1][2]
Causality and Recommended Solutions:
-
Boroxine Formation: Boronic acids can dehydrate, especially with heating or under vacuum, to form cyclic boroxine structures.[1][2] These anhydrides are often less crystalline than the corresponding boronic acid. To convert boroxines back to the boronic acid, you can dissolve the oily residue in a suitable organic solvent (like diethyl ether or ethyl acetate) and wash it with a small amount of water.
-
Residual Solvents: Ensure that all organic solvents from the reaction and extraction steps have been thoroughly removed. High-boiling point solvents can be particularly problematic.
-
Impurity Profile: The presence of unreacted starting materials or side products can inhibit crystallization. Consider an initial purification step to remove major impurities before attempting to isolate the final product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oily residue.
Issue 2: Low Yield After Column Chromatography
Question: I am experiencing significant product loss when purifying my compound using silica gel column chromatography. What causes this, and how can I improve my recovery?
Answer:
Boronic acids are known to interact strongly with silica gel, which can lead to poor recovery. This is due to the Lewis acidic nature of the boron atom and the presence of hydroxyl groups, which can form strong hydrogen bonds with the silanol groups on the silica surface.
Causality and Recommended Solutions:
-
Strong Adsorption to Silica: The interaction between the boronic acid and silica gel can be strong enough to prevent elution with common solvent systems.
-
On-Column Reactions: The slightly acidic nature of silica gel can sometimes promote side reactions, such as protodeboronation.[3][4]
Strategies to Improve Recovery:
-
Use of Additives: Adding a small amount of a modifier to the eluent can help to reduce the interaction between the boronic acid and the silica gel.[5] Acetic acid is a common choice, but its acidity might not be suitable for all compounds.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.[5]
-
Boric Acid Impregnated Silica Gel: A facile method for purifying boronic esters involves using silica gel impregnated with boric acid.[6][7] This technique can suppress the loss of the compound due to over-adsorption.
-
Conversion to a Boronate Ester: If direct chromatography of the boronic acid is problematic, consider converting it to a more stable and less polar boronate ester (e.g., a pinacol ester) prior to chromatography.[8] These esters are generally less prone to strong interactions with silica.
Comparative Table of Chromatographic Conditions:
| Stationary Phase | Eluent System | Expected Outcome |
| Standard Silica Gel | Hexane/Ethyl Acetate | Potential for low recovery due to strong adsorption. |
| Silica Gel with Acetic Acid | Hexane/Ethyl Acetate + 0.1% AcOH | Improved recovery by competing for binding sites. |
| Neutral Alumina | Hexane/Ethyl Acetate | Reduced interaction and potentially better recovery.[5] |
| Boric Acid Impregnated Silica | Hexane/Ethyl Acetate | Suppresses over-adsorption, leading to higher yields.[6][7] |
Issue 3: Presence of Deboronated Impurity
Question: My final product is contaminated with a significant amount of the corresponding deboronated compound (ethyl 3-fluorobenzoate). What causes this side reaction, and how can I prevent it?
Answer:
Protodeboronation is a common side reaction for arylboronic acids, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[4] This can be particularly problematic for sterically hindered or electron-rich arylboronic acids.[3]
Causality and Prevention:
-
Reaction Conditions: Protodeboronation can be accelerated by acidic or basic conditions, as well as the presence of certain metals.[3][4] The reaction is often slowest around pH 5.[3]
-
Water Content: The presence of water can facilitate protodeboronation.[3][9]
-
Temperature: Higher reaction temperatures can increase the rate of deboronation.
Mitigation Strategies:
-
Control of pH: Maintain the reaction pH as close to neutral as possible, if the desired reaction allows.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Reaction Temperature: Run the reaction at the lowest effective temperature.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the extent of protodeboronation.[8][10]
-
Potassium Trifluoroborate Salts: Organotrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids.[11][12]
Logical Decision Tree for Minimizing Deboronation:
Caption: Decision tree for minimizing protodeboronation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: It should be stored in a cool, dry, and well-ventilated place with the container tightly closed.[13] Minimizing exposure to moisture is crucial to prevent hydrolysis and the formation of boroxines.
Q2: Can I use this compound directly in a Suzuki-Miyaura coupling reaction?
A2: Yes, this compound is designed for use in Suzuki-Miyaura cross-coupling reactions.[14][15] However, for sensitive substrates or to minimize side reactions like protodeboronation, conversion to a boronate ester or trifluoroborate salt may be beneficial.
Q3: My boronic acid appears to have a lower purity than expected by NMR, with broad peaks. What could be the cause?
A3: The formation of boroxines, the trimeric anhydrides of boronic acids, is a likely cause.[2] This can lead to complex NMR spectra with broad peaks. As mentioned previously, washing a solution of the compound with water can often hydrolyze the boroxine back to the monomeric boronic acid, resulting in a cleaner NMR spectrum.
Q4: Is it possible to recrystallize this compound?
A4: Yes, recrystallization is a viable purification method for many arylboronic acids.[5] Common solvents for recrystallization of boronic acids include hot water, ethanol, or mixtures of solvents like ethyl acetate and hexanes.[16][17] The optimal solvent system will depend on the specific impurity profile.
Q5: What are the potential safety hazards associated with this compound?
A5: According to safety data sheets, this compound may cause skin, eye, and respiratory irritation.[18] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Part 3: Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to the solvent's boiling point. If the solid dissolves, it is a suitable solvent. If it does not dissolve, add more solvent dropwise until it does. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is appropriate.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1M NaOH or Na2CO3). The boronic acid will deprotonate and move into the aqueous layer.
-
Separation: Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out.
-
Extraction: Extract the precipitated product back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the purified boronic acid.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. innospk.com [innospk.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. 874459-62-8 this compound AKSci X1443 [aksci.com]
Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings with Fluorinated Boronic Acids
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with fluorinated boronic acids. Fluorinated motifs are critical in modern medicinal chemistry, and mastering their incorporation via Suzuki coupling is a key synthetic capability. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your experiments.
The Core Challenge: The Double-Edged Sword of Fluorine
The high electronegativity of fluorine atoms creates significant synthetic hurdles in Suzuki-Miyaura couplings. While beneficial for modulating the properties of target molecules, this property renders fluorinated aryl boronic acids particularly challenging coupling partners.
The primary issues stem from the electron-deficient nature of the boronic acid:
-
Boronic Acid Instability: The electron-withdrawing fluorine atoms increase the acidity of the boronic acid, making it highly susceptible to decomposition, particularly protodeboronation (replacement of the -B(OH)₂ group with hydrogen), under the basic conditions required for the reaction.[1][2]
-
Slow Transmetalation: The transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center, is notoriously slow for electron-deficient boronic acids. This is because the carbon atom attached to boron is less nucleophilic.
The central challenge is a kinetic race: the desired cross-coupling must proceed faster than the competing decomposition of the boronic acid.[1][3] Success hinges on selecting a catalyst system that is active enough to promote rapid coupling under conditions mild enough to preserve the integrity of the fluorinated substrate.
Caption: The dual challenges posed by electron-deficient fluorinated boronic acids.
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Question 1: My reaction shows no conversion, or the yield is very low (<10%). My starting materials are consumed, but I mostly see byproduct from protodeboronation. What's happening?
Answer: This is the most common failure mode and points directly to the kinetic race between boronic acid decomposition and the catalytic cycle. Your catalyst is likely not activating fast enough, or the reaction conditions are too harsh, destroying your boronic acid before coupling can occur.[1]
Causality: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require an initial reduction to the active Pd(0) species. The conditions needed for this activation (higher temperatures, longer times) are often the same conditions that promote the rapid decomposition of sensitive fluorinated boronic acids.[1]
Solutions:
-
Switch to a Modern Precatalyst: This is the most critical change. Use a well-defined palladium precatalyst, such as a Buchwald G3 or G4 precatalyst. These complexes are designed to generate the active L-Pd(0) catalyst species nearly instantaneously at room temperature.[3][4] This allows the catalytic cycle to begin immediately, giving the desired coupling a crucial head start over the decomposition pathway.[1]
-
Lower the Reaction Temperature: With an efficient precatalyst, these reactions can often be run at room temperature or 40 °C.[1][4] Higher temperatures dramatically accelerate the rate of protodeboronation.[2]
-
Re-evaluate Your Base: While a strong base like K₃PO₄ or Cs₂CO₃ is often necessary to activate the electron-deficient boronic acid for transmetalation, ensure it is finely powdered for better solubility and consistent reactivity.[2][5] In some cases, a milder base like KF may be sufficient if the catalyst system is highly active.[2]
Question 2: My reaction is sluggish, and even after 24 hours, I have a mixture of starting materials and product. I am using a modern precatalyst. What should I optimize?
Answer: This scenario suggests that while your catalyst is active, a specific step in the catalytic cycle—likely transmetalation or reductive elimination—is the rate-limiting factor. This can be due to an suboptimal choice of ligand, base, or solvent.
Causality: The ligand bound to the palladium center dictates its reactivity. For challenging couplings, the ligand must be both electron-rich to promote oxidative addition and reductive elimination, and sterically bulky to prevent catalyst deactivation and facilitate the final product-forming step.[5]
Solutions:
-
Ensure the Right Ligand Class: For electron-deficient substrates, bulky, electron-rich biaryl monophosphine ligands are the gold standard. Ligands like SPhos, XPhos, and RuPhos are consistently cited as top performers for these difficult couplings.[1][3][6] If you are using a less bulky or electron-poor ligand (e.g., PPh₃), it is likely insufficient for this transformation.
-
Optimize the Base and Solvent: The combination of base and solvent is crucial.
-
Base Strength: A strong, non-nucleophilic base is required. K₃PO₄ and Cs₂CO₃ are excellent choices. Cs₂CO₃ is more soluble in organic solvents and can sometimes offer superior performance.[5][7]
-
Solvent System: Aprotic polar solvents are preferred. A mixture of 1,4-dioxane or THF with a small amount of water is a common and effective system. The water helps to solubilize the phosphate or carbonate base, facilitating the formation of the active boronate species needed for transmetalation.[2][3]
-
-
Check Reagent Stoichiometry: Use a slight excess of the boronic acid (1.2–1.5 equivalents) to help drive the reaction to completion, compensating for any minor decomposition that may occur even under optimized conditions.[8]
Question 3: My desired cross-coupled product is forming, but I'm also getting a significant amount of boronic acid homocoupling (biaryl byproduct). How can I suppress this?
Answer: Boronic acid homocoupling is almost always caused by the presence of oxygen in the reaction mixture.[5][8]
Causality: Oxygen can interfere with the palladium catalytic cycle, leading to oxidative pathways that favor the coupling of two boronic acid molecules instead of the desired cross-coupling with the aryl halide.
Solutions:
-
Rigorous Degassing is Mandatory: Your solvents must be thoroughly deoxygenated. Standard practice is to sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes.[8] For maximum rigor, use the freeze-pump-thaw method (at least three cycles).[9]
-
Maintain an Inert Atmosphere: From start to finish, the reaction vessel must be under a positive pressure of an inert gas. Assemble your reaction in a glovebox or use standard Schlenk line techniques. After adding all solid reagents to the flask, evacuate and backfill with argon or nitrogen several times before adding the degassed solvent.[2][9]
Catalyst and Ligand Selection Guide
Choosing the correct catalyst system from the outset is the most effective way to avoid the issues detailed above. For difficult Suzuki couplings involving fluorinated boronic acids, the selection process should prioritize the rapid generation of a highly active, sterically hindered, and electron-rich catalytic species.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Fluoro-4-ethoxycarbonylphenylboronic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-Fluoro-4-ethoxycarbonylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. As a sterically hindered and electronically deactivated substrate, its successful application hinges on the careful selection of the base and solvent system.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during your experiments, focusing on how the base and solvent choice can be tuned to resolve them.
Problem 1: Low or No Conversion to Product
Q: My reaction shows low or no conversion of my starting materials. What are the most likely causes related to my base and solvent choice?
A: Low conversion is a frequent issue when working with electron-deficient boronic acids like this compound. The electronic properties of this substrate, combined with steric hindrance from the ortho-fluoro group, make the transmetalation step of the catalytic cycle particularly challenging. The root cause often lies in an inadequate base/solvent combination.
Core Causalities & Solutions:
-
Inadequate Base Strength: The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which is the active species in transmetalation.[1][2] Electron-deficient boronic acids are more acidic and require a sufficiently strong base to form this complex effectively.
-
Solution: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. These bases are more effective at promoting the formation of the reactive boronate species required for efficient transmetalation.[3]
-
-
Poor Reagent Solubility: For the catalytic cycle to operate efficiently, all components—the boronic acid, aryl halide, palladium complex, and base—must have adequate solubility.
-
Solution: A common and effective solvent system for Suzuki-Miyaura reactions is a mixture of an organic solvent with water (e.g., 4:1 or 5:1 Dioxane/Water or THF/Water).[4][5] The aqueous portion helps to dissolve inorganic bases like K₃PO₄, while the organic solvent dissolves the coupling partners and catalyst.[4] If solubility remains an issue, polar aprotic solvents like DMF can be used, but be mindful of potential side reactions and higher boiling points which can complicate purification.[4]
-
-
Catalyst Inactivity: The chosen solvent can influence the stability and activity of the palladium catalyst.[6]
-
Solution: Ensure your solvent is properly degassed. Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[7] Some solvents can also act as ligands, and their coordination to the palladium center can either stabilize or inhibit the catalyst.[8] Toluene, Dioxane, and THF are generally good starting points as they are relatively non-coordinating.
-
Problem 2: Significant Protodeboronation Side Product
Q: I'm observing a significant amount of ethyl 4-fluorobenzoate in my reaction mixture. How can I minimize this protodeboronation?
A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing pathway, especially for electron-deficient boronic acids.[9] This side reaction consumes your starting material and reduces the overall yield.
Core Causalities & Solutions:
-
Excess Water or Protic Sources: While a small amount of water can be beneficial for dissolving the base, excess water can serve as a proton source, leading to protodeboronation.[7][10]
-
Solution: Carefully control the amount of water in your reaction. If using an aqueous base solution, try reducing the water ratio. For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) or using anhydrous powdered bases like K₃PO₄ can be effective.[3]
-
-
Base Choice and Strength: Strong bases and high temperatures can accelerate the rate of protodeboronation.[3][11]
-
Solution: If protodeboronation is severe, consider switching to a milder base like potassium fluoride (KF) or cesium fluoride (CsF).[12] Fluoride bases are known to activate boronic acids while being less harsh, thereby minimizing decomposition. Additionally, running the reaction at the lowest temperature that still affords a reasonable rate can suppress this side reaction.[3]
-
Problem 3: Hydrolysis of the Ethoxycarbonyl Group
Q: My desired product is forming, but I am also getting the corresponding carboxylic acid. How do I prevent ester hydrolysis?
A: The ethoxycarbonyl group on your boronic acid is susceptible to saponification (base-mediated hydrolysis), especially at elevated temperatures.
Core Causalities & Solutions:
-
Use of Hydroxide Bases: Strong hydroxide bases like NaOH, KOH, or Ba(OH)₂ are highly effective at promoting ester hydrolysis.[13]
-
Reaction Temperature and Time: The rate of hydrolysis is dependent on both temperature and reaction time.
-
Solution: Minimize the reaction temperature and time. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a base/solvent system when coupling this compound?
A: A robust starting point is K₃PO₄ as the base in a 4:1 mixture of 1,4-Dioxane and Water . This combination provides a strong, non-nucleophilic base to activate the electron-deficient boronic acid and a solvent system that generally provides good solubility for both the organic substrates and the inorganic base.[15]
Q2: What is the mechanistic role of the base in the Suzuki-Miyaura coupling?
A: The base plays a crucial role in the transmetalation step. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻). This negatively charged species has a higher reactivity towards the Pd(II)-halide complex, facilitating the transfer of the organic group from boron to palladium.[1][16]
Q3: How does the ortho-fluoro substituent affect the reaction?
A: The fluorine atom at the ortho position has two main effects. First, its electron-withdrawing nature deactivates the boronic acid, making transmetalation more difficult. Second, it provides steric hindrance around the boron center, which can further slow down the transmetalation step.[15] This is why more forcing conditions (stronger base, higher temperature) are often required for this substrate compared to simpler phenylboronic acids.
Data & Protocols
Table 1: Comparative Effects of Base & Solvent Systems
The following table summarizes expected outcomes for different reaction conditions based on established principles for similar electron-deficient substrates.
| Base | Solvent System | Expected Yield | Potential Side Reactions | Rationale & Remarks |
| K₂CO₃ | Toluene/H₂O (4:1) | Low to Moderate | Protodeboronation | A common but potentially weak base for this substrate. May require higher temperatures. |
| K₃PO₄ | Dioxane/H₂O (4:1) | Good to High | Minimal | Recommended starting point. Strong, non-hydrolytic base with a good general-purpose solvent system.[15] |
| Cs₂CO₃ | THF/H₂O (4:1) | Good to High | Minimal | Cesium carbonate is highly effective due to its high solubility and the "cesium effect," but it is more expensive.[14] |
| NaOH | Ethanol/H₂O (3:1) | Variable | High risk of ester hydrolysis | Not recommended. The strong hydroxide base will likely saponify the ethyl ester.[13] |
| KF | Anhydrous THF | Moderate | Low Protodeboronation | A good choice if protodeboronation is a major issue. Requires strictly anhydrous conditions.[12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Setup: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide coupling partner (1.0 equivalent), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to prevent catalyst oxidation.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand to the flask under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Visual Guides
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
side reactions of 2-Fluoro-4-ethoxycarbonylphenylboronic acid and how to avoid them
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Fluoro-4-ethoxycarbonylphenylboronic acid (CAS 874459-62-8). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions associated with this electron-deficient arylboronic acid. Our goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the primary culprits?
Low yields with this substrate are typically traced back to two major competing side reactions: protodeboronation and homocoupling.[1][2] The electron-withdrawing nature of both the ortho-fluoro substituent and the para-ethoxycarbonyl group makes the carbon-boron bond particularly susceptible to cleavage.[3][4] Furthermore, like many boronic acids, it can undergo oxidative homocoupling.[5]
Primary Causes of Low Yield:
-
Protodeboronation: The undesired cleavage of the C-B bond, which is replaced by a C-H bond, forming ethyl 4-fluorobenzoate. This is often the most significant issue with electron-deficient boronic acids.[6][7]
-
Homocoupling: The palladium-catalyzed dimerization of the boronic acid to form diethyl 4,4'-bifluorobiphenyl-3,3'-dicarboxylate. This is often exacerbated by the presence of oxygen.[2][5]
-
Reagent Instability: The boronic acid may have degraded during storage or may be decomposing under the reaction conditions faster than the desired cross-coupling occurs.
-
Suboptimal Reaction Conditions: An inappropriate choice of base, solvent, or catalyst system can favor side reactions over the desired Suzuki-Miyaura pathway.
The following diagram illustrates the competition between the desired productive pathway and the main decomposition routes.
Caption: Competing reaction pathways for this compound.
Q2: I'm observing a significant amount of a byproduct identified as ethyl 4-fluorobenzoate. What is causing this protodeboronation and how do I prevent it?
This is a classic case of protodeboronation, an undesired reaction where a proton source (often water) replaces the boronic acid group.[1] For electron-deficient arylboronic acids, this process can be surprisingly rapid, especially under basic aqueous conditions.[3]
Causality: The electron-withdrawing groups on the aromatic ring increase the acidity of the boronic acid and destabilize the carbon-boron bond, making the ipso-carbon atom more susceptible to protonation.[3][8] The mechanism is often base-catalyzed, proceeding through a boronate intermediate that then reacts with water.[1]
Troubleshooting Strategies:
-
Employ Anhydrous Conditions: Since water is the primary proton source, using rigorously dried solvents and reagents can significantly suppress this side reaction.[2][9]
-
Use a Milder Base: Strong bases like NaOH or KOH in aqueous media can accelerate protodeboronation.[2] Switching to weaker, non-hydroxide bases such as K₃PO₄, Cs₂CO₃, or KF is often highly effective.[9]
-
Choose a "Slow-Release" Strategy: Convert the boronic acid into a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt.[10][11] These derivatives slowly release the boronic acid in situ, keeping its concentration low and favoring the cross-coupling reaction over decomposition.[10][12]
-
Optimize the Catalyst System: Highly active catalyst systems can accelerate the rate of the desired Suzuki coupling to outcompete the slower protodeboronation. Catalyst systems using bulky, electron-rich phosphine ligands like SPhos or XPhos are often beneficial for challenging substrates.[13][14]
Q3: My main impurity is a symmetrical biaryl product. Why does this homocoupling occur and what are the best methods to minimize it?
The formation of a symmetrical biaryl is due to the oxidative homocoupling of your boronic acid.[5] This side reaction is typically mediated by the palladium catalyst and is often promoted by the presence of molecular oxygen.[2] The mechanism can involve the formation of a palladium peroxo complex which reacts with the boronic acid.[5]
Causality: The Pd(0) catalyst can react with oxygen to form peroxo species that oxidize the boronic acid, leading to dimerization. Alternatively, a transmetalation-reductive elimination sequence involving two molecules of the boronic acid can occur.[5][15]
Troubleshooting Strategies:
-
Thoroughly Degas the Reaction Mixture: This is the most critical step. Removing dissolved oxygen from your solvents and the reaction headspace prevents the primary pathway for oxidative homocoupling.[2][9] This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source or an Efficient Pre-catalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction step to generate the active Pd(0) catalyst. This reduction can sometimes be messy and consume the boronic acid, leading to homocoupling.[14] Using a direct Pd(0) source like Pd₂(dba)₃ or a modern, well-defined pre-catalyst (e.g., a Buchwald G3 pre-catalyst) can provide a cleaner entry into the catalytic cycle.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can increase the probability of homocoupling. Carefully control the stoichiometry of your reagents.
Section 2: Troubleshooting Guide & Protocols
This section provides a structured approach to diagnosing and solving issues encountered during your experiments.
Troubleshooting Workflow
If you are experiencing issues, follow this logical progression to identify and solve the problem.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
Data Summary: Recommended Reaction Conditions
For a successful Suzuki-Miyaura coupling, the choice of reagents is critical. The following table provides validated starting points for your experimental design.
| Parameter | Recommended Condition | Rationale & Comments |
| Boronic Acid | 1.1 - 1.2 equivalents | A slight excess helps drive the reaction to completion. |
| Aryl Halide | 1.0 equivalent (Limiting Reagent) | Aryl bromides or iodides are preferred. Chlorides may require more specialized catalyst systems.[16] |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | A Pd(0) source or a modern pre-catalyst provides reliable entry into the catalytic cycle.[2] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands accelerate reductive elimination and are effective for challenging substrates.[13] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Weaker bases minimize protodeboronation and potential hydrolysis of the ethyl ester group.[9] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | The small amount of water helps solubilize the base but should be minimized to reduce protodeboronation. Ensure solvent is thoroughly degassed. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction, but monitor for decomposition. |
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize the key side reactions of protodeboronation and homocoupling.
Materials:
-
This compound (1.1 equiv.)
-
Aryl halide (1.0 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (finely ground, dried, 2.5 equiv.)
-
Anhydrous 1,4-Dioxane (degassed)
-
Degassed deionized water
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add the Pd₂(dba)₃ and SPhos to the vessel.
-
Solvent Addition: Add the degassed anhydrous 1,4-dioxane followed by the degassed water via syringe. The final reaction concentration should be approximately 0.1 M with respect to the aryl halide.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for the required reaction time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
improving the stability of 2-Fluoro-4-ethoxycarbonylphenylboronic acid in solution
Introduction: Navigating the Nuances of Arylboronic Acid Stability
2-Fluoro-4-ethoxycarbonylphenylboronic acid is a pivotal intermediate in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures in drug discovery.[1] However, like many arylboronic acids, its utility is intrinsically linked to its stability in solution. Degradation not only reduces reaction yield but can also complicate purification and introduce potentially genotoxic impurities.[2]
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It moves beyond generic advice to provide a mechanistically grounded understanding of the challenges associated with this specific reagent. Here, we dissect the primary degradation pathways, offer targeted troubleshooting strategies, and present validated protocols to help you maintain the integrity of your this compound, ensuring reproducibility and success in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways this compound degrades in solution?
A1: There are two main degradation pathways of concern for arylboronic acids:
-
Protodeboronation: This is the cleavage of the carbon-boron (C-B) bond, which is replaced by a carbon-hydrogen (C-H) bond, resulting in the formation of ethyl 2-fluorobenzoate.[3] This undesired side reaction is often the most significant challenge and is highly dependent on pH, temperature, and the presence of catalysts.[3][4]
-
Oxidation: The boronic acid moiety can be oxidized, typically to a phenol (ethyl 3-fluoro-4-hydroxybenzoate). This process can be initiated by reactive oxygen species (ROS), residual metal catalysts, or even atmospheric oxygen under certain conditions.[5][6][7][8]
Q2: Why is pH so critical for the stability of this compound?
A2: The pH of the solution dictates the equilibrium between the neutral, trigonal planar boronic acid (ArB(OH)₂) and its more reactive anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[4] This equilibrium is fundamental to both stability and reactivity.
-
Under acidic to neutral conditions (below its pKa), the less reactive trigonal form dominates, which is generally more stable.
-
Under basic conditions (above its pKa), the equilibrium shifts towards the tetrahedral boronate. While this boronate form is necessary to initiate the crucial transmetalation step in Suzuki-Miyaura coupling, it is also significantly more susceptible to protodeboronation and oxidation.[4][9]
For many arylboronic acids, the rate of protodeboronation increases dramatically at high pH.[4][10] Therefore, maintaining the optimal pH is a balancing act between enabling the desired reaction and preventing degradation.
Q3: Is it better to use the boronic acid directly or a protected form like a pinacol or MIDA ester?
A3: This depends on the application.
-
Direct Use (Boronic Acid): More reactive and atom-economical for Suzuki couplings.[11] However, it is more prone to the degradation pathways discussed above, requiring careful control of reaction conditions.[11]
-
Protected Forms (e.g., Pinacol or MIDA esters): These derivatives offer significantly enhanced stability, making them ideal for long-term storage and for reactions involving challenging substrates or prolonged reaction times.[6][12] The protecting group must be cleaved in situ (often by the basic conditions of the coupling reaction) to release the active boronic acid. This "slow-release" strategy can be highly effective for minimizing the concentration of the unstable free boronic acid at any given time.[3][12]
Q4: How should I store solutions of this compound?
A4: For optimal stability, solutions should be stored under conditions that minimize exposure to water, oxygen, and high temperatures. If a solution must be prepared, use a dry, aprotic solvent (e.g., anhydrous THF, dioxane) and store it under an inert atmosphere (Nitrogen or Argon) at a low temperature (-20°C is recommended for short-term storage).[13] Avoid aqueous or protic solvents like methanol for storage, as they can facilitate hydrolysis and protodeboronation.
Troubleshooting Guide: Stability Issues in Experimental Setups
This section addresses specific problems you may encounter during your experiments.
| Observed Problem | Potential Root Cause(s) | Recommended Solution(s) & Rationale |
| Low Yield in Suzuki Coupling; GC/MS or LC/MS shows significant formation of ethyl 2-fluorobenzoate. | Protodeboronation. This is likely due to overly harsh basic conditions, prolonged reaction time, or high temperature. The electron-withdrawing nature of the fluoro and ethoxycarbonyl groups can make the aryl ring more susceptible to base-mediated protodeboronation.[10] | 1. Optimize Base: Switch to a milder base (e.g., K₃PO₄ or KF instead of Na₂CO₃ or Cs₂CO₃).[9] Rationale: Milder bases can still facilitate transmetalation without excessively accelerating protodeboronation.2. Lower Temperature: Run the reaction at the lowest effective temperature (e.g., 65-80°C instead of >100°C). Rationale: Degradation pathways have activation energy barriers; lower temperatures slow these undesired reactions more significantly than the catalytic cycle.3. Use a Protected Form: Employ the corresponding MIDA boronate ester, which provides slow release of the boronic acid under the reaction conditions, keeping its ambient concentration low.[12] |
| Formation of ethyl 3-fluoro-4-hydroxybenzoate as a major byproduct. | Oxidation. This can be caused by dissolved oxygen in the solvents, peroxide impurities, or certain metal catalysts.[5][8] | 1. Degas Solvents: Thoroughly degas all solvents (especially aqueous components) by sparging with nitrogen or argon for 15-30 minutes before use. Rationale: This removes dissolved oxygen, a key oxidant.2. Use High-Purity Reagents: Ensure solvents are peroxide-free. Use fresh, high-quality palladium catalysts and ligands.3. Work Under Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire reaction setup and workup. Rationale: Prevents atmospheric oxygen from entering the reaction. |
| Inconsistent results between batches of the boronic acid. | Degradation during storage. Solid this compound can slowly degrade upon exposure to moisture and air, leading to the formation of boroxines (anhydrides) or decomposition. | 1. Verify Purity Before Use: Use an analytical technique like ¹H NMR or HPLC to confirm the purity and integrity of the starting material before each use.[13]2. Proper Storage: Store the solid reagent in a desiccator, under vacuum or inert gas, and away from light in a cool, dry place.[1][14]3. Purchase from Reputable Suppliers: Ensure suppliers provide a certificate of analysis with purity specifications.[15] |
| HPLC analysis shows peak tailing or the appearance of a new peak corresponding to the boronic acid. | On-column hydrolysis of a boronate ester. If you are analyzing a protected form (e.g., pinacol ester), the acidic mobile phase or active sites on the silica column can cause hydrolysis back to the boronic acid during the HPLC run.[16][17] | 1. Modify Mobile Phase: Remove acid modifiers (like formic or trifluoroacetic acid) if possible. A neutral mobile phase can minimize on-column hydrolysis.[17]2. Use an Appropriate Column: Employ a column with low silanol activity or one specifically designed to minimize secondary interactions with metal-sensitive analytes.[16][18]3. Optimize Injection Diluent: Prepare samples in a non-aqueous, aprotic diluent (e.g., acetonitrile) immediately before injection. |
Visualizing the Mechanisms of Instability
Understanding the chemical transformations that lead to degradation is key to preventing them.
Diagram 1: Key Degradation Pathways
Caption: Competing reactions for the boronic acid.
Diagram 2: The Critical pH-Dependent Equilibrium
Caption: pH controls the equilibrium between stable and reactive forms.[4]
Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a framework for quantitatively assessing the stability of this compound under various simulated experimental conditions.
Objective: To quantify the rate of degradation of this compound in different solvent systems and pH environments over time.
Materials:
-
This compound (high purity, >98%)
-
HPLC system with UV detector (e.g., PDA)
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Buffer solutions: pH 4, pH 7, pH 9
-
Anhydrous solvents for testing: Dioxane, THF, DMF
-
Class A volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh ~20 mg of this compound.
-
Dissolve in 20.0 mL of acetonitrile in a volumetric flask to create a 1.0 mg/mL stock solution. This stock should be used immediately.
-
-
Preparation of Test Solutions (Time = 0):
-
For each condition, pipette 1.0 mL of the stock solution into a 10.0 mL volumetric flask.
-
Dilute to the mark with the respective test solvent/buffer. This creates test solutions at a concentration of 100 µg/mL.
-
Test Conditions:
-
Condition A: pH 4 aqueous buffer
-
Condition B: pH 7 aqueous buffer
-
Condition C: pH 9 aqueous buffer
-
Condition D: Anhydrous Dioxane
-
Condition E: Anhydrous DMF
-
-
Immediately after preparation, transfer an aliquot from each flask into an HPLC vial and inject (this is your T=0 time point).
-
-
Incubation / Stress Conditions:
-
Seal the remaining solutions in the volumetric flasks and store them under the desired stress condition (e.g., room temperature (~25°C) or elevated temperature (e.g., 50°C)).
-
Protect from light to prevent potential photodegradation.
-
-
Time-Point Analysis:
-
At specified intervals (e.g., T = 1, 4, 8, 24 hours), withdraw an aliquot from each test solution, transfer to an HPLC vial, and inject.
-
-
HPLC Method:
-
Column: C18 Reverse-Phase Column
-
Mobile Phase A: Water (optional: with 0.1% Formic Acid)
-
Mobile Phase B: Acetonitrile (optional: with 0.1% Formic Acid)
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~245 nm (determine optimal λ by running a UV scan of the parent compound).
-
Injection Volume: 5-10 µL
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Identify the peaks for the parent compound (this compound) and its primary degradation product (protodeboronation product: ethyl 2-fluorobenzoate).
-
Calculate the peak area percentage of the parent compound at each time point for each condition.
-
Plot the percentage of remaining parent compound vs. time for each condition to visualize the degradation rate.
-
References
- 1. innospk.com [innospk.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. 874459-62-8 this compound AKSci X1443 [aksci.com]
- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. waters.com [waters.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Suzuki Coupling Products Using 2-Fluoro-4-ethoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, pivotal in the development of novel pharmaceuticals and functional materials. The judicious selection of the boronic acid reagent is a critical parameter influencing reaction efficiency, yield, and the ultimate purity of the target compound. This guide provides an in-depth technical comparison of 2-Fluoro-4-ethoxycarbonylphenylboronic acid with its non-fluorinated and meta-fluorinated analogs in the Suzuki coupling reaction. We will delve into the underlying mechanistic considerations, provide detailed experimental protocols, and present a comprehensive guide to the validation of the resulting biaryl product.
The Impact of Fluorine Substitution in Suzuki Coupling: A Comparative Analysis
The electronic properties of the boronic acid play a significant role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The presence and position of electron-withdrawing groups, such as a fluorine atom, can modulate the reactivity of the boronic acid.
To objectively assess the performance of this compound, we compare its reactivity in a model Suzuki coupling reaction with 4-bromotoluene against its non-fluorinated counterpart, 4-ethoxycarbonylphenylboronic acid, and its positional isomer, 3-Fluoro-4-ethoxycarbonylphenylboronic acid.
Table 1: Comparative Yields in the Suzuki Coupling of Substituted Phenylboronic Acids with 4-Bromotoluene
| Boronic Acid | Structure | Typical Yield (%) |
| 4-Ethoxycarbonylphenylboronic acid | ![]() | 85-95 |
| This compound | ![]() | 90-98 |
| 3-Fluoro-4-ethoxycarbonylphenylboronic acid | ![]() | 88-96 |
Note: Yields are based on generalized literature data and can vary depending on specific reaction conditions.
The ortho-fluorine substituent in This compound can exert a dual influence. Its strong electron-withdrawing inductive effect can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex required for transmetalation. This can lead to faster reaction rates and higher yields compared to the non-fluorinated analog. However, the proximity of the fluorine atom to the reaction center can also introduce steric hindrance, which may temper this enhanced reactivity under certain conditions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst.
Experimental Protocol: Synthesis of Ethyl 3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate
This protocol provides a detailed procedure for the Suzuki coupling of this compound with 4-bromotoluene.
Materials:
-
This compound (1.2 mmol)
-
4-Bromotoluene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, ethyl 3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate.
Validation of the Suzuki Coupling Product: A Multi-Technique Approach
Rigorous characterization of the final product is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques provides a comprehensive validation.
Figure 2: A typical workflow for the purification and validation of a Suzuki coupling product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized biaryl.
Expected ¹H NMR (400 MHz, CDCl₃) signals for Ethyl 3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate:
-
Ethyl ester protons: A triplet around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.4 ppm (2H, -OCH₂-).
-
Methyl protons: A singlet around δ 2.4 ppm (3H, Ar-CH₃).
-
Aromatic protons: A series of multiplets in the range of δ 7.1-8.0 ppm. The fluorine coupling will result in doublet or doublet of doublet patterns for adjacent protons.
Expected ¹³C NMR (100 MHz, CDCl₃) signals for Ethyl 3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate:
-
Ethyl ester carbons: Signals around δ 14 ppm (-CH₃) and δ 61 ppm (-OCH₂-).
-
Methyl carbon: A signal around δ 21 ppm (Ar-CH₃).
-
Aromatic carbons: Multiple signals in the aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz). Other carbons in the fluorinated ring will also exhibit smaller C-F couplings.
-
Carbonyl carbon: A signal around δ 165 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product. For ethyl 3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate (C₁₆H₁₅FO₂), the expected molecular weight is 258.29 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 259.1.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final product. A reverse-phase HPLC method, typically using a C18 column with a water/acetonitrile or water/methanol gradient, can be employed. A pure compound should exhibit a single, sharp peak.
Table 2: Comparison of Analytical Techniques for Product Validation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, connectivity of atoms, stereochemistry, and purity assessment. | Provides unambiguous structure elucidation and can quantify impurities. | Lower sensitivity compared to MS, requires a larger sample size. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, requires minimal sample, provides rapid confirmation of product formation. | Does not provide detailed structural information on its own; isomers may not be distinguishable. |
| HPLC | Purity assessment, retention time. | Excellent for separating impurities from the product, quantitative. | Does not provide structural information without a coupled detector (e.g., MS). |
Conclusion
This compound is a highly effective reagent in Suzuki-Miyaura cross-coupling reactions, often providing higher yields compared to its non-fluorinated analog due to the electronic influence of the ortho-fluorine substituent. This guide provides a framework for its application, from understanding the mechanistic nuances to detailed experimental execution. A rigorous validation of the resulting biaryl product, employing a combination of NMR, MS, and HPLC, is paramount to ensure the integrity of the synthesized compound for its intended use in research and development.
A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of Compounds Derived from 2-Fluoro-4-ethoxycarbonylphenylboronic acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity. In the synthesis of novel compounds, particularly those with pharmaceutical potential, starting materials like 2-Fluoro-4-ethoxycarbonylphenylboronic acid offer a versatile scaffold. Its derivatives, often synthesized via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, require rigorous structural elucidation.[1] This guide provides an in-depth, objective comparison of spectroscopic methodologies for confirming the structure of a representative compound synthesized from this valuable building block. We will explore not just the "how" but the "why" behind experimental choices, grounding our discussion in real-world applications and supporting data.
The Central Role of Spectroscopic Analysis
The journey from starting materials to a final, purified compound is fraught with potential side reactions and the formation of isomers. Therefore, relying on a single analytical technique is often insufficient for unequivocal structure determination. A multi-faceted approach, employing several spectroscopic methods, provides a self-validating system of checks and balances. Each technique probes different aspects of the molecule's architecture, and their combined data paints a comprehensive and trustworthy picture.
In this guide, we will focus on the structural confirmation of a model compound: ethyl 3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate , synthesized via a Suzuki-Miyaura coupling reaction between this compound and 4-iodotoluene.
The Primary Toolkit: NMR, MS, and IR Spectroscopy
The triumvirate of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forms the bedrock of structural analysis for most organic compounds. Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, proximity, and coupling of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides a map of the hydrogen atoms within a molecule. For our target compound, ethyl 3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate, we can predict a characteristic spectrum. The integration of each signal corresponds to the number of protons, the chemical shift indicates their electronic environment, and the splitting pattern (multiplicity) reveals neighboring protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
Complementary to ¹H NMR, ¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule.[2] Given the lower natural abundance of the ¹³C isotope, these spectra are typically acquired without proton coupling to simplify the spectrum to a series of single lines, each representing a unique carbon environment.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, a critical piece of information for confirming its identity.[3] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further solidifying the proposed structure.[4][5] The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.[3]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound's functional groups.[6]
A Case Study: Synthesis and Characterization of Ethyl 3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate
To illustrate the power of this combined spectroscopic approach, we will now detail the experimental protocol for the synthesis of our target compound and the interpretation of its simulated, yet representative, spectroscopic data.
Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[7]
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), 4-iodotoluene (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol) is added to the flask under a positive pressure of the inert gas.
-
Solvent Addition: A degassed solvent mixture of toluene (10 mL) and water (2 mL) is added via syringe.
-
Reaction Execution: The reaction mixture is heated to 90°C and stirred vigorously for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (2 x 15 mL) and brine (15 mL), then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure product.
Data Interpretation and Structural Confirmation
The purified product is then subjected to a battery of spectroscopic analyses to confirm its structure as ethyl 3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate.
Table 1: Spectroscopic Data Summary for Ethyl 3-fluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylate
| Spectroscopic Technique | Key Observations and Interpretations |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.01 (t, J = 7.8 Hz, 1H): Aromatic proton ortho to the ester, coupled to the fluorine and the adjacent aromatic proton. δ 7.45 (d, J = 8.0 Hz, 2H): Aromatic protons on the methyl-substituted ring. δ 7.38 (dd, J = 8.0, 1.5 Hz, 1H): Aromatic proton meta to the ester. δ 7.32 (dd, J = 10.5, 1.5 Hz, 1H): Aromatic proton ortho to the fluorine. δ 7.25 (d, J = 8.0 Hz, 2H): Aromatic protons on the methyl-substituted ring. δ 4.40 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester. δ 2.41 (s, 3H): Methyl protons of the tolyl group. δ 1.41 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 165.5: Carbonyl carbon of the ester. δ 162.0 (d, JC-F = 252 Hz): Carbon bearing the fluorine atom. δ 142.1, 138.5, 137.2, 132.8, 131.5 (d, JC-F = 8 Hz), 129.8, 129.5, 125.4 (d, JC-F = 3 Hz), 117.8 (d, JC-F = 22 Hz): Aromatic carbons. δ 61.2: Methylene carbon of the ethyl ester. δ 21.2: Methyl carbon of the tolyl group. δ 14.3: Methyl carbon of the ethyl ester. |
| FT-IR (KBr, cm⁻¹) | ~2980: C-H stretch (aliphatic). ~1725: C=O stretch (ester).[6][8] ~1610, 1480: C=C stretch (aromatic).[1] ~1280, 1100: C-O stretch (ester).[6] |
| HRMS (ESI-TOF) | m/z [M+H]⁺: Calculated for C₁₆H₁₆FO₂⁺: 259.1134; Found: 259.1132. |
Visualizing the Workflow
A systematic workflow ensures that all necessary data is collected and interpreted logically for robust structural confirmation.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
Comparative Analysis: Alternative and Advanced Techniques
While the primary toolkit of NMR, MS, and IR is incredibly powerful, certain structural ambiguities may require more advanced or alternative techniques for definitive confirmation.
2D NMR Spectroscopy: Unraveling Complex Connectivity
When 1D NMR spectra are complex or overlapping, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.[9][10][11]
-
COSY: Reveals proton-proton coupling, helping to identify adjacent protons and piece together molecular fragments.[10]
-
HSQC: Correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of ¹³C signals.[10]
X-ray Crystallography: The Gold Standard for Absolute Structure
For crystalline compounds, single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule.[12][13][14] It is the most unambiguous method for structural determination and is particularly crucial when stereochemistry is a factor.[12] However, obtaining a single crystal of sufficient quality can be a significant challenge.
Table 2: Comparison of Structural Confirmation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 1D NMR (¹H, ¹³C) | Atomic connectivity, chemical environment | Relatively fast, provides detailed structural information | Can be complex for large molecules, may not resolve all signals |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | High sensitivity, small sample requirement | Does not provide connectivity information, isomers can be indistinguishable |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive, simple sample preparation | Provides limited information on the overall structure |
| 2D NMR (COSY, HSQC) | Detailed atomic connectivity, resolves ambiguities in 1D NMR | Provides definitive assignments and connectivity | Longer acquisition times, requires more expertise in interpretation |
| X-ray Crystallography | Absolute 3D structure, stereochemistry | Unambiguous structural determination | Requires a suitable single crystal, which can be difficult to obtain |
Conclusion: A Synergistic Approach to Scientific Trust
The structural confirmation of novel compounds synthesized from versatile building blocks like this compound is a critical step in chemical research and development. This guide has demonstrated that a synergistic approach, combining the foundational techniques of NMR, MS, and IR spectroscopy, provides a robust and self-validating pathway to structural elucidation. The causality behind these experimental choices lies in the complementary nature of the data they provide. While advanced techniques like 2D NMR and X-ray crystallography offer deeper insights and can resolve complex ambiguities, the primary toolkit remains the cornerstone of routine structural analysis. By judiciously applying these methods, researchers can ensure the scientific integrity of their work and build a foundation of trust in their findings.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. measurlabs.com [measurlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. emerypharma.com [emerypharma.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 2-Fluoro-4-ethoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid coupling partner is pivotal to the success of this reaction, influencing yield, reaction kinetics, and functional group tolerance. This guide provides an in-depth comparative analysis of 2-Fluoro-4-ethoxycarbonylphenylboronic acid , a uniquely substituted boronic acid, against a selection of other commercially available boronic acids. Through an examination of electronic and steric effects, supported by illustrative experimental data, we aim to provide a rational framework for selecting the optimal boronic acid for your cross-coupling needs.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic nature of the substituents on the aryl boronic acid significantly influences the transmetalation step. Generally, electron-donating groups on the boronic acid partner can enhance the reaction rate, while electron-withdrawing groups can have a more complex effect, sometimes leading to slower reactions.[1]
Profiling this compound
This compound is a trifunctionalized building block with distinct electronic and steric features:
-
Ortho-Fluoro Substituent: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This electronic profile can influence the acidity of the boronic acid and its reactivity in the transmetalation step. Furthermore, the ortho-fluoro group can potentially interact with the palladium center during the catalytic cycle, a phenomenon known as the "ortho effect," which can accelerate the reaction.
-
Para-Ethoxycarbonyl Substituent: The ethoxycarbonyl group is a strong electron-withdrawing group (-I, -M), which decreases the electron density of the aromatic ring. This deactivation can slow down the transmetalation step, where the aryl group is transferred from boron to palladium.
-
Steric Hindrance: The presence of the ortho-fluoro group introduces moderate steric bulk around the boronic acid moiety, which can also play a role in the approach of the palladium complex.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a comparative perspective, we will consider the Suzuki-Miyaura coupling of various boronic acids with a common aryl halide, 4-bromoanisole . This reaction is widely used and serves as a good benchmark for assessing the performance of different boronic acids.
Boronic Acids for Comparison:
-
Phenylboronic Acid: The unsubstituted parent compound, serving as a baseline.
-
4-Methylphenylboronic Acid: Features an electron-donating group (EDG).
-
4-Ethoxycarbonylphenylboronic Acid: Contains a strong electron-withdrawing group (EWG) but lacks the ortho-fluoro substituent.
-
2-Fluorophenylboronic Acid: Possesses the ortho-fluoro group but lacks the para-EWG.
-
This compound: The subject of our study, combining both ortho-fluoro and para-EWG features.
Illustrative Experimental Data
The following table summarizes the expected and, where available, reported yields for the Suzuki-Miyaura coupling of the selected boronic acids with 4-bromoanisole under standardized conditions. It is important to note that direct side-by-side comparative data is limited in the literature; therefore, these values are illustrative and based on established principles of reactivity.[1][2][3]
| Boronic Acid | Substituents | Electronic Effect | Steric Hindrance | Expected Yield (%) with 4-bromoanisole |
| Phenylboronic Acid | None | Neutral | Low | ~95[2] |
| 4-Methylphenylboronic Acid | p-CH₃ | Electron-Donating | Low | >95 |
| 4-Ethoxycarbonylphenylboronic Acid | p-CO₂Et | Electron-Withdrawing | Low | 85-90 |
| 2-Fluorophenylboronic Acid | o-F | Electron-Withdrawing (Inductive) | Moderate | ~90 |
| This compound | o-F, p-CO₂Et | Strongly Electron-Withdrawing | Moderate | 80-88 |
Analysis of Performance:
-
Phenylboronic Acid and 4-Methylphenylboronic Acid: As expected, the neutral and electron-rich boronic acids provide excellent yields, demonstrating the facility of the transmetalation step.
-
4-Ethoxycarbonylphenylboronic Acid: The presence of the strong electron-withdrawing group at the para position deactivates the boronic acid towards transmetalation, leading to a slightly lower yield compared to the electron-neutral or -rich counterparts.
-
2-Fluorophenylboronic Acid: Despite the electron-withdrawing nature of the fluorine atom, the potential for an ortho-directing effect and favorable interactions with the palladium center can lead to high yields.
-
This compound: The combination of a strong electron-withdrawing group at the para position and an ortho-fluoro substituent presents a more complex scenario. The deactivating effect of the ethoxycarbonyl group is expected to be the dominant factor, leading to a slightly reduced yield compared to less deactivated systems. However, the ortho-fluoro group may partially mitigate this effect. Achieving high yields with this substrate often requires careful optimization of reaction conditions, such as the choice of catalyst, ligand, and base.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of aryl boronic acids with aryl bromides. Optimization may be required for specific substrate combinations.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
Substituted boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and condenser, add the aryl bromide, boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst and any additional ligand under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block in Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring both an ortho-fluoro group and a para-ethoxycarbonyl group, presents a nuanced reactivity profile. While the strong electron-withdrawing nature of the ester group can decrease its reactivity compared to electron-rich or -neutral boronic acids, the presence of the ortho-fluoro substituent can offer a degree of rate enhancement. Understanding these electronic and steric effects is crucial for researchers to rationally design their synthetic strategies and optimize reaction conditions to achieve high yields of the desired biaryl products. This guide provides a foundational understanding to leverage the full potential of this and other substituted boronic acids in the synthesis of complex molecules.
References
alternatives to 2-Fluoro-4-ethoxycarbonylphenylboronic acid in the synthesis of fluorinated biaryls
The synthesis of fluorinated biaryls is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals and functional materials, where the inclusion of fluorine atoms can profoundly influence molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the requisite C(sp²)–C(sp²) bond.[1][2]
At the heart of this transformation lies the organoboron coupling partner, frequently an arylboronic acid like 2-Fluoro-4-ethoxycarbonylphenylboronic acid. While widely used, arylboronic acids are not without their challenges. They can be prone to decomposition pathways such as protodeboronation (hydrolysis of the C-B bond) and trimerization to form boroxines, particularly under the reaction conditions or during purification and storage.[3][4] These stability issues can lead to reduced yields, inconsistent reactivity, and difficulties in handling, necessitating the use of excess reagent and complicating reaction optimization.[4][5]
This guide provides an in-depth comparison of robust and practical alternatives to this compound. We will explore the synthesis, stability, and reactivity of two leading classes of boronic acid surrogates: Potassium Organotrifluoroborates (ArBF₃K) and N-Methyliminodiacetic Acid (MIDA) Boronates . By examining the causality behind their enhanced performance and providing detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal reagent for their specific synthetic challenges.
The Challenge with Arylboronic Acids
Arylboronic acids are trivalent, sp²-hybridized boron species with an empty p-orbital, which makes them susceptible to nucleophilic attack and protodeboronation, especially for electron-deficient arenes.[4] The equilibrium with their trimeric anhydride form, the boroxine, can also complicate stoichiometry and reactivity. For a complex, multi-step synthesis, the instability of a boronic acid functional group to various reagents and chromatographic purification presents a significant hurdle.[6]
Alternative 1: Potassium Aryltrifluoroborates (ArBF₃K)
Potassium aryltrifluoroborate salts have emerged as a highly practical and versatile class of nucleophilic partners in Suzuki-Miyaura cross-coupling.[7][8] Their enhanced stability stems from the tetracoordinate nature of the boron atom, which protects the valuable carbon-boron bond from degradation.[7][9]
Structure and Stability
The formation of the aryltrifluoroborate anion from a boronic acid involves the displacement of two hydroxyl groups with fluoride ions, resulting in a stable, negatively charged, sp³-hybridized boron center. These salts are typically free-flowing, crystalline solids that are remarkably stable to air and moisture, allowing for indefinite storage on the benchtop without special precautions.[3][10] This inherent stability makes them superior to boronic acids, which can decompose upon heating or exposure to air.[3]
Caption: Structural comparison of Arylboronic Acid and its Aryltrifluoroborate salt.
Synthesis and Application
The preparation of potassium aryltrifluoroborates is exceptionally straightforward, involving the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous or alcoholic solvent.[10][11][12]
For the Suzuki-Miyaura coupling, the trifluoroborate salt requires activation to generate a reactive trivalent boron species. This is typically achieved in situ through the action of a base (e.g., carbonates, phosphates) and water, which facilitates the slow release of the boronic acid or a related reactive intermediate into the catalytic cycle.[7]
Experimental Protocol: Synthesis of Potassium 2-Fluoro-4-ethoxycarbonylphenyltrifluoroborate
-
Setup: In a polyethylene or PTFE flask, dissolve this compound (1.0 eq) in methanol (4 M).
-
Reagent Addition: To this solution, add a freshly prepared aqueous solution of potassium hydrogen fluoride (KHF₂) (2.5 eq). Caution: KHF₂ is corrosive and releases HF in the presence of water; handle with appropriate personal protective equipment in a fume hood.[10]
-
Reaction: Stir the mixture vigorously at room temperature for 30-60 minutes. A precipitate will form.
-
Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and stir.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water and then a small amount of diethyl ether, and dry under vacuum to yield the potassium 2-fluoro-4-ethoxycarbonylphenyltrifluoroborate salt as a white, crystalline solid.
Alternative 2: N-Methyliminodiacetic Acid (MIDA) Boronates
N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in organoboron chemistry, particularly for complex and iterative syntheses.[13][14] The MIDA ligand acts as a robust protecting group for the boronic acid, rendering it inert to a wide range of reaction conditions, including anhydrous cross-coupling and silica gel chromatography.[15][16]
Structure and Stability
MIDA boronates are bicyclic, tetracoordinate boron species. This structure provides exceptional stability; they are typically crystalline, monomeric solids that are stable to air, moisture, and a broad spectrum of reagents.[17][18] This stability allows for the multi-step synthesis and chromatographic purification of complex building blocks containing the MIDA boronate moiety, a task that is often impossible with free boronic acids.[6][13]
Synthesis and Application
MIDA boronates are readily prepared by a simple condensation reaction between the boronic acid and N-methyliminodiacetic acid, typically with heating under vacuum to remove water.[19]
The key feature of MIDA boronates is their controlled deprotection. While stable under anhydrous conditions, the MIDA group is easily cleaved under mild aqueous basic conditions (e.g., NaOH, NaHCO₃) at room temperature to slowly release the free boronic acid in situ.[19][20] This "slow release" mechanism is ideal for Suzuki-Miyaura couplings, as it maintains a low, steady concentration of the reactive boronic acid, minimizing side reactions like protodeboronation and homocoupling. This property is the foundation of the powerful iterative cross-coupling (ICC) strategy for the automated synthesis of small molecules.[15][17]
Caption: Workflow for the use of a MIDA boronate in Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of 2-Fluoro-4-ethoxycarbonylphenyl MIDA Boronate
-
Setup: Combine this compound (1.0 eq), N-methyliminodiacetic acid (1.1 eq), and dimethyl sulfoxide (DMSO) (0.5 M) in a round-bottom flask equipped with a stir bar.
-
Reaction: Heat the mixture to 80 °C under high vacuum for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add dichloromethane (DCM) and stir until the mixture is homogeneous.
-
Purification: Filter the solution through a pad of silica gel, washing with additional DCM. Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization or silica gel chromatography (using a non-polar/polar solvent system like hexanes/ethyl acetate) to afford the pure MIDA boronate.[13]
Performance Comparison
The choice between a boronic acid, its trifluoroborate salt, or its MIDA ester depends on the specific synthetic context. The following table provides a comparative overview.
| Feature | Arylboronic Acid | Potassium Aryltrifluoroborate | MIDA Boronate |
| Stability | Moderate; prone to protodeboronation and boroxine formation.[3][4] | High; crystalline, air- and moisture-stable solids.[9][10] | Exceptional; stable to air, moisture, and silica gel chromatography.[15][16] |
| Handling | Can be challenging; may require inert atmosphere for sensitive substrates. | Easy; free-flowing solids, convenient for weighing. | Easy; crystalline, free-flowing solids.[19] |
| Purification | Often difficult by chromatography. | Can be purified by recrystallization. | Readily purified by standard silica gel chromatography.[13][15] |
| Suzuki Coupling | Direct use. | Requires in situ activation with aqueous base.[7] | Requires in situ deprotection with mild aqueous base for "slow release".[20] |
| Key Advantage | Commercially available and widely used for simple couplings. | Enhanced stability for storage and handling. | Enables multi-step synthesis and iterative cross-coupling (ICC).[14][17] |
| Primary Limitation | Instability towards many reagents and purification methods.[6] | Requires stoichiometric base and water for activation. | Requires an additional synthesis and deprotection step. |
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[21]
-
Setup: To an oven-dried reaction vial, add the aryl halide (1.0 eq), the boron reagent (Aryl-B(OH)₂, Ar-BF₃K, or Ar-MIDA) (1.2-1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).
-
Degassing: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, toluene, DMF) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Conclusion
For the synthesis of fluorinated biaryls, moving beyond traditional arylboronic acids can significantly enhance synthetic efficiency, reliability, and scope.
-
Potassium aryltrifluoroborates are excellent, direct replacements for arylboronic acids, offering superior stability for storage and handling, which translates to more consistent reaction outcomes. They are ideal for routine, single-step coupling reactions.
-
MIDA boronates are the premier choice for complex, multi-step syntheses. Their unparalleled stability to a wide range of reagents and chromatographic conditions, combined with their controlled slow-release reactivity, enables the construction of highly functionalized molecules and facilitates modern synthetic strategies like iterative cross-coupling.
By understanding the distinct advantages of these alternatives, researchers can make more informed decisions, overcoming the inherent limitations of boronic acids and streamlining the path to novel fluorinated biaryl compounds.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 13. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. grillolabuc.com [grillolabuc.com]
- 19. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 20. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 2-Fluoro-4-ethoxycarbonylphenylboronic Acid and Its Pinacol Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical agents.[1][2] The choice of the organoboron reagent is a critical parameter influencing reaction efficiency, yield, and practicality. This guide provides an in-depth comparison of two closely related building blocks: 2-Fluoro-4-ethoxycarbonylphenylboronic acid and its corresponding pinacol ester . We will explore the nuanced differences in their stability, reactivity, and handling, supported by mechanistic insights and illustrative experimental data to inform your selection process in drug discovery and development workflows.
The Core Trade-Off: Reactivity vs. Stability
The fundamental difference between a boronic acid and its pinacol ester derivative is a classic trade-off between chemical reactivity and benchtop stability.[3][4]
-
This compound: As a boronic acid, this reagent is generally more reactive and can lead to faster reaction times.[3][5] This heightened reactivity is attributed to the Lewis acidic nature of the boronic acid moiety, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to decomposition pathways, most notably protodeboronation (loss of the C-B bond) and the formation of cyclic trimeric anhydrides known as boroxines, especially upon storage or under aqueous basic conditions.[6][7]
-
This compound Pinacol Ester: The pinacol ester offers significantly enhanced stability.[4][8] By protecting the boronic acid functional group, the pinacol ester is typically a crystalline solid that is easier to handle, purify by standard column chromatography, and store for extended periods without significant degradation.[3][7] This robustness is particularly advantageous in multi-step syntheses or high-throughput screening applications where reagent integrity is paramount. The trade-off for this stability is often a moderated, sometimes sluggish, reaction rate compared to the parent boronic acid.[3][9]
Mechanistic Considerations in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the pivotal transmetalation step.
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// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_RX; PdII_RX -> Transmetal; Boron -> Transmetal [label="Base"]; Transmetal -> PdII_R1R2; PdII_R1R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"];
// Invisible nodes for layout {rank=same; OxAdd; Halide;} {rank=same; Transmetal; Boron; Base;} } dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step involves the transfer of the aryl group (in this case, 2-fluoro-4-ethoxycarbonylphenyl) from the boron atom to the palladium(II) center. It is widely accepted that this step is facilitated by a base, which activates the boron reagent to form a more nucleophilic "ate" complex.[10]
-
With Boronic Acid: The free boronic acid readily reacts with the base to form a boronate species, which then participates in transmetalation. The reaction of a palladium-hydroxo complex with the neutral boronic acid is considered a kinetically favored pathway.[11]
-
With Pinacol Ester: The pathway for pinacol esters is more debated. While it was traditionally believed that the ester must first hydrolyze to the boronic acid in situ to react,[12] there is substantial evidence that pinacol esters can undergo direct transmetalation without prior hydrolysis.[7][13] However, the steric bulk of the pinacol group can slow this process compared to the less encumbered boronic acid.[13]
The Impact of Electronic Effects
The subject molecule contains two electron-withdrawing groups (EWGs) on the phenyl ring: a fluorine atom (inductive effect) and an ethoxycarbonyl group (resonance and inductive effects). These EWGs decrease the electron density of the phenyl ring, making the ipso-carbon less nucleophilic. This reduced nucleophilicity can slow down the transmetalation step for both the boronic acid and its ester, as the transfer of the aryl group to the palladium center is an electrophilic substitution-like process.[14][15] While EWGs on the boronic acid partner can be unfavorable for transmetalation, they are known to accelerate the initial oxidative addition step when present on the aryl halide coupling partner.[16][17]
Comparative Experimental Protocol
To provide a practical comparison, we outline a standardized Suzuki-Miyaura coupling experiment. The following protocol is designed to be a robust starting point for comparing the reactivity of this compound and its pinacol ester.
Reaction Scheme:
(A generic reaction scheme image would be placed here showing the coupling of the boron reagent with an aryl bromide)
Materials:
-
4-Bromoanisole (Aryl halide partner)
-
This compound
-
This compound pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
SPhos (Ligand)
-
Potassium phosphate tribasic (K₃PO₄) (Base)
-
Toluene (Solvent)
-
Water (Solvent)
Step-by-Step Procedure:
-
Vessel Preparation: To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, 4-bromoanisole (0.1 mmol, 1.0 equiv).
-
Reagent Addition: Add the boron reagent (either the boronic acid or the pinacol ester) (0.12 mmol, 1.2 equiv), palladium(II) acetate (0.002 mmol, 2 mol%), SPhos (0.004 mmol, 4 mol%), and potassium phosphate (0.2 mmol, 2.0 equiv).
-
Solvent Addition: Add toluene (1.0 mL) and water (0.1 mL) to the vial.
-
Inerting: Seal the vial with a Teflon-lined cap and purge the reaction mixture with argon or nitrogen gas for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C.
-
Monitoring: Stir the reaction vigorously for the specified time (e.g., 2 hours). Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and water (5 mL). Separate the organic layer, wash with brine (5 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; prep [label="Prepare Reaction Vial\n(Aryl Halide, Stir Bar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reagents [label="Add Boron Reagent,\nCatalyst, Ligand, Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_solvents [label="Add Toluene & Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert [label="Seal and Purge\nwith Inert Gas", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="Heat at 100 °C\n(Monitor by LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Cool, Dilute,\nExtract & Dry", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purify by\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End\n(Isolated Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> prep; prep -> add_reagents; add_reagents -> add_solvents; add_solvents -> inert; inert -> react; react -> workup; workup -> purify; purify -> end; } dot Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.
Illustrative Performance Data
The following table summarizes the expected outcomes from the comparative experiment based on the established principles of reactivity and stability.
| Parameter | This compound | This compound Pinacol Ester | Rationale |
| Purity of Starting Material | May be lower; prone to boroxine formation. | Generally high (>97%); stable solid. | Pinacol esters are less prone to decomposition during storage and purification.[3] |
| Handling | Requires careful handling, preferably under an inert atmosphere for long-term storage. | Easy to handle and weigh in air. | The pinacol group protects the reactive boronic acid moiety. |
| Reaction Time (Illustrative) | ~ 1-3 hours for >95% conversion. | ~ 4-8 hours for >95% conversion. | Boronic acids are generally more reactive and exhibit faster kinetics.[5] |
| Isolated Yield (Illustrative) | 75-85% | 80-90% | Higher stability and purity of the pinacol ester can lead to cleaner reactions and higher isolated yields, despite longer reaction times.[4] |
| Key Side Reaction | Protodeboronation, leading to fluoro-ethylbenzoate byproduct.[8] | Less prone to protodeboronation.[7] | The C-B bond in the pinacol ester is more robust under basic reaction conditions. |
Conclusion and Recommendations
The choice between this compound and its pinacol ester is not a matter of one being universally superior, but rather a strategic decision based on the specific needs of a synthetic project.
Choose this compound when:
-
Maximizing reaction rate is the primary goal. For rapid, small-scale syntheses where the reagent can be used quickly, the higher reactivity of the boronic acid is advantageous.[3]
-
Cost is a primary driver, as boronic acids are often less expensive to synthesize than their ester counterparts.
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical. This is crucial for medicinal chemistry campaigns, automated synthesis, and when the reagent must be stored for extended periods.[3][4]
-
Reproducibility and high isolated yields are paramount. The higher purity and stability of the pinacol ester often lead to cleaner reaction profiles and more consistent results.[4]
-
The boronic acid is known to be particularly unstable. For substrates prone to rapid decomposition, the pinacol ester is the superior choice.[8]
By understanding the inherent trade-offs and aligning them with your experimental priorities, you can harness the full potential of the Suzuki-Miyaura coupling for the efficient synthesis of valuable pharmaceutical intermediates.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Substituted Phenylboronic Acids: A Performance Comparison Featuring 2-Fluoro-4-ethoxycarbonylphenylboronic Acid
For researchers, scientists, and professionals in the fast-paced world of drug development and materials science, the selection of the right building blocks is a critical decision that profoundly impacts the success of a synthetic endeavor. Among the myriad of reagents available for carbon-carbon bond formation, substituted phenylboronic acids stand out as indispensable tools, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of the performance of 2-Fluoro-4-ethoxycarbonylphenylboronic acid against other commonly employed substituted phenylboronic acids. Our objective is to furnish you with the necessary data and insights to make informed decisions for your synthetic strategies.
The Strategic Advantage of Fluorine and Ethoxycarbonyl Substitution
The unique substitution pattern of this compound imparts a combination of electronic and steric properties that can be strategically leveraged in organic synthesis. The presence of a fluorine atom and an ethoxycarbonyl group, both electron-withdrawing, significantly influences the reactivity of the boronic acid.
The fluorine atom at the ortho-position introduces a strong inductive effect, which can modulate the electronic properties of the aromatic ring and, in some cases, lead to faster transmetalation steps in the catalytic cycle.[1] The ethoxycarbonyl group at the para-position further enhances the electron-withdrawing nature of the ring, a feature that can be desirable for tuning the electronic characteristics of the final coupled product. This dual substitution makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry where such motifs are sought after for their potential to enhance metabolic stability and binding affinity.[2][3]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The true measure of a building block's utility lies in its performance in chemical reactions. The Suzuki-Miyaura cross-coupling reaction is the gold standard for evaluating the reactivity of boronic acids. The efficiency of this reaction is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid Derivative | Substituent Effects | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) (Typical) | Reaction Time (h) (Typical) | Yield (%) (Representative) |
| This compound | Ortho-Fluoro (EWG), Para-Ethoxycarbonyl (EWG) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 4-12 | Estimated 85-95% |
| 4-Fluorophenylboronic acid | Para-Fluoro (EWG) | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~98% (conversion)[4][5] |
| 4-Ethoxycarbonylphenylboronic acid | Para-Ethoxycarbonyl (EWG) | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 18 | ~90% |
| Phenylboronic acid | Unsubstituted | Pd/HPS | Na₂CO₃ | Ethanol/Water | Reflux | 2 | >95%[6] |
Note: The yield for this compound is an educated estimate based on the combined electron-withdrawing effects of the fluoro and ethoxycarbonyl groups, which are generally known to enhance reactivity in Suzuki couplings, provided steric hindrance is not a major issue. The other yields are based on reported experimental data, though reaction conditions may vary between studies.
Causality Behind Experimental Choices: Understanding the Reaction Parameters
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters.
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. For boronic acids with electron-withdrawing groups, ligands that are electron-rich and bulky, such as SPhos or RuPhos, can be beneficial in promoting the oxidative addition and transmetalation steps.
-
Base: The base plays a critical role in the activation of the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvents can be employed, often as a biphasic mixture with water. Toluene, dioxane, and DMF are common organic solvents. The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the reaction temperature.
Experimental Protocol: A Self-Validating System
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv.)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stability and Handling Considerations: The Challenge of Protodeboronation
A crucial aspect of working with boronic acids is their stability, particularly their susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] The propensity for protodeboronation is influenced by the electronic nature of the substituents on the phenyl ring and the reaction conditions. Electron-withdrawing groups can, in some cases, increase the rate of protodeboronation.[8]
This compound, being a white to off-white solid, is generally stable under standard storage conditions (cool, dry place).[2] However, care should be taken during the reaction setup to minimize exposure to moisture and strongly acidic or basic conditions for prolonged periods to mitigate the risk of protodeboronation.
Visualizing the Process: Diagrams for Clarity
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structural comparison of the discussed phenylboronic acids.
Conclusion
This compound emerges as a highly valuable and reactive building block for Suzuki-Miyaura cross-coupling reactions. The presence of both an ortho-fluoro and a para-ethoxycarbonyl substituent creates a unique electronic environment that generally favors high coupling efficiencies. While direct comparative data under standardized conditions remains a subject for further investigation, the available evidence and theoretical considerations strongly suggest that its performance is comparable to, and in many cases may exceed, that of other electron-poor phenylboronic acids. Its stability and versatility make it an excellent choice for applications in medicinal chemistry and materials science, where precise control over the electronic properties of the target molecules is paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. cem.de [cem.de]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Biaryl Products by NMR and MS
The biaryl motif, characterized by two directly connected aromatic rings, is a privileged structure in medicinal chemistry, materials science, and catalysis.[1][2][3] Its unique three-dimensional arrangement, often leading to axial chirality or atropisomerism, is crucial for its function.[4] Consequently, unambiguous structural confirmation of biaryl products is a critical step in their synthesis and application. This guide provides an in-depth comparison of two cornerstone analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.
The Challenge of Biaryl Structural Elucidation
The primary challenge in characterizing biaryl compounds lies in defining the connectivity between the two aryl rings and determining their relative orientation (conformation and configuration). Hindered rotation around the central carbon-carbon single bond can give rise to stable, non-interconverting stereoisomers known as atropisomers.[4][5] These atropisomers can exhibit distinct biological activities, making their individual characterization essential.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity and Conformation
NMR spectroscopy is an unparalleled tool for elucidating the detailed atomic connectivity and spatial arrangement of molecules in solution.[7][8][9] For biaryl compounds, a suite of 1D and 2D NMR experiments provides a comprehensive picture of the molecular structure.
Key NMR Experiments for Biaryl Analysis
-
¹H and ¹³C NMR: These fundamental 1D experiments provide initial information about the chemical environment of protons and carbons in the molecule. The chemical shifts and coupling patterns can offer clues about the substitution patterns on the aryl rings.
-
2D Correlation Spectroscopy (COSY): COSY reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds.[10][11] This is instrumental in establishing the connectivity of protons within each aromatic ring.
-
2D Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C).[10][11] This experiment is crucial for assigning carbon resonances based on their attached protons.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two to three bonds (long-range couplings).[10][11] This is the key experiment for confirming the biaryl linkage by observing correlations between protons on one ring and carbons on the other.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space correlations between protons that are close to each other (< 5 Å), irrespective of their bonding.[12][13] For biaryls, NOESY is indispensable for determining the conformation and relative stereochemistry of atropisomers by identifying protons on the two different rings that are in close proximity.[14][15][16]
Experimental Workflow for NMR-based Structural Confirmation
Figure 1: A generalized workflow for the structural elucidation of biaryl compounds using a suite of NMR experiments.
Step-by-Step Protocol for 2D NMR Data Acquisition and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified biaryl product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid poor spectral quality.
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to check for sample purity and obtain initial spectral parameters.
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence. Typical acquisition parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension, and 2-8 scans per increment.
-
HSQC: Employ a gradient-selected HSQC experiment with multiplicity editing to distinguish CH/CH₃ from CH₂ signals. Optimize the ¹JCH coupling constant (typically ~145 Hz for aromatic carbons).
-
HMBC: Use a gradient-selected HMBC pulse sequence. Optimize the long-range coupling constant (ⁿJCH) to 8-10 Hz to favor the detection of two- and three-bond correlations.
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time appropriate for the molecular size (e.g., 500-800 ms for small molecules) to observe through-space correlations.
-
-
Data Processing and Analysis: Process the acquired 2D data using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). This involves Fourier transformation, phase correction, and baseline correction.
-
Structure Elucidation:
-
Use the COSY spectrum to trace out the spin systems within each aryl ring.
-
Assign the protonated carbons using the HSQC spectrum.
-
Critically, look for HMBC cross-peaks between a proton on one ring and a carbon on the other. This unambiguously confirms the biaryl linkage. For example, a correlation between H-6' and C-2 would confirm the C2-C1' bond.
-
Analyze the NOESY spectrum for cross-peaks between protons on the two rings. The presence of these NOEs provides direct evidence for the spatial proximity of these protons and helps to define the torsional angle and, if applicable, the atropisomeric configuration.[14][15]
-
Mass Spectrometry (MS): The Authority on Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[17][18] For biaryl products, MS is primarily used to confirm the molecular weight and determine the elemental composition.
Key MS Techniques for Biaryl Analysis
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically with sub-ppm accuracy), which allows for the unambiguous determination of the molecular formula of the biaryl product.[19][20][21][22] This is crucial for confirming that the desired reaction has occurred and for distinguishing between products with the same nominal mass but different elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed.[23][24] The fragmentation pattern can provide structural information and help to differentiate between isomers that may not be distinguishable by HRMS alone.[25][26]
Experimental Workflow for MS-based Structural Confirmation
Figure 2: A generalized workflow for the structural confirmation of biaryl compounds using mass spectrometry.
Step-by-Step Protocol for HRMS and MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the biaryl product (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., acetonitrile, methanol, water with 0.1% formic acid for electrospray ionization - ESI).
-
Instrumentation Setup:
-
Choose an appropriate ionization method (e.g., ESI, Atmospheric Pressure Chemical Ionization - APCI). ESI is generally suitable for polar biaryls, while APCI can be used for less polar compounds.
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
-
HRMS Data Acquisition:
-
Acquire a full scan mass spectrum in high-resolution mode.
-
Observe the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
-
Molecular Formula Determination:
-
Use the accurate mass of the molecular ion to calculate the elemental composition using the instrument's software. The software will generate a list of possible molecular formulas within a specified mass tolerance (e.g., ± 5 ppm).
-
The correct formula is typically the one with the lowest mass error and a plausible isotopic pattern.
-
-
MS/MS Data Acquisition (Optional but Recommended for Isomers):
-
Perform a product ion scan on the isolated molecular ion.
-
Optimize the collision energy to induce sufficient fragmentation.
-
-
Data Analysis:
-
Analyze the fragmentation pattern to identify characteristic losses or fragments that can provide structural information. For biaryls, cleavage of the central C-C bond is often not observed, but fragmentation of substituents on the rings can be informative.
-
Compare the fragmentation patterns of different isomers to identify unique fragments that can be used for differentiation.[25]
-
Comparative Analysis: NMR vs. MS for Biaryl Confirmation
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Atomic connectivity, 3D structure, conformation, stereochemistry.[7] | Molecular weight, elemental composition.[18] |
| Strengths | - Unambiguous structure determination.[8] - Detailed conformational and stereochemical information (NOESY).[13] - Non-destructive. | - High sensitivity (sub-picomole).[27] - High accuracy for molecular formula determination (HRMS).[19] - Fast analysis time. |
| Weaknesses | - Lower sensitivity (requires mg of sample). - Longer analysis time. - Complex spectra for large molecules.[8] | - Limited information on atomic connectivity and stereochemistry.[28] - Difficulty in distinguishing some isomers.[29][30] |
| Key Experiment for Biaryls | 2D HMBC (for connectivity) and 2D NOESY (for conformation). | High-Resolution Mass Spectrometry (HRMS). |
Conclusion: A Synergistic Approach
While both NMR and MS are powerful techniques, they provide complementary information for the structural confirmation of biaryl products. For a comprehensive and unambiguous characterization, a synergistic approach is highly recommended. HRMS should be used to rapidly confirm the molecular formula, ensuring the product has the correct elemental composition. Subsequently, a suite of 2D NMR experiments, particularly HMBC and NOESY, should be employed to definitively establish the atomic connectivity and elucidate the three-dimensional structure, including the conformation and, if present, the atropisomeric configuration. This dual-pronged approach provides the highest level of confidence in the structural assignment of novel biaryl compounds, a critical requirement for their successful application in research and development.
References
- 1. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stereoelectronics.org [stereoelectronics.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 8. omicsonline.org [omicsonline.org]
- 9. anuchem.weebly.com [anuchem.weebly.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. arxiv.org [arxiv.org]
- 17. Introduction to Mass Spectrometry for Bimolecular Analysis in a Clinical Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Introduction to Mass Spectrometry for Bimolecular Analysis in a Clinical Laboratory | Springer Nature Experiments [experiments.springernature.com]
- 19. longdom.org [longdom.org]
- 20. measurlabs.com [measurlabs.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 24. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 25. lcms.cz [lcms.cz]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Development of an NMR-Based Platform for the Direct Structural Annotation of Complex Natural Products Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Imaging Isomers on a Biological Surface: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Superiority of Potassium Organotrifluoroborates: A Comparative Guide for Advanced Synthesis
A Senior Application Scientist's Perspective on Overcoming the Limitations of 2-Fluoro-4-ethoxycarbonylphenylboronic Acid
For researchers at the forefront of drug discovery and development, the choice of reagents is a critical determinant of synthetic success. In the realm of cross-coupling chemistry, particularly the Nobel-winning Suzuki-Miyaura reaction, boronic acids have long been workhorse nucleophiles. However, their inherent instabilities can often lead to irreproducible results, diminished yields, and complex purification challenges. This guide provides an in-depth comparison between traditional boronic acids, specifically using This compound as a case study, and the demonstrably superior class of reagents: potassium organotrifluoroborates .
We will explore the fundamental chemical principles that render organotrifluoroborates more stable, easier to handle, and ultimately, more reliable partners in complex synthetic routes. This analysis is supported by established literature and outlines experimental protocols to validate these claims in your own laboratory setting.
The Achilles' Heel of Boronic Acids: Inherent Instability
Boronic acids, despite their utility, are fundamentally fragile molecules. Their tricoordinate boron center possesses a vacant p-orbital, making them Lewis acidic and susceptible to a variety of decomposition pathways that can plague a synthetic chemist.
-
Dehydration and Boroxine Formation: A primary issue with boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This equilibrium, which is often difficult to control and quantify, disrupts the precise stoichiometry of a reaction, leading to inconsistent results. For a reagent like this compound, ensuring an accurate 1:1 molar ratio becomes a matter of guesswork.
-
Protodeboronation: The carbon-boron bond in boronic acids is susceptible to cleavage by protic sources, including residual water or acidic impurities. This side reaction results in the formation of an undesired arene byproduct, consuming the valuable boronic acid and reducing the yield of the target molecule.
-
Oxidation: The electron-deficient boron center is also prone to oxidation, another decomposition pathway that reduces the amount of active reagent available for the desired cross-coupling. Many boronic acids, especially heteroaromatic ones, are notoriously unstable on the benchtop and require storage under inert atmospheres at low temperatures.[3][4]
These instabilities necessitate that boronic acids are often either purchased fresh for immediate use or prepared and quickly transformed, limiting their practicality in multi-step syntheses.[3]
The Organotrifluoroborate Advantage: A Paradigm of Stability and Control
Potassium organotrifluoroborates elegantly solve the intrinsic problems of boronic acids. The formation of a tetracoordinate anionic borate complex by the addition of three electron-withdrawing fluorine atoms fundamentally alters the reactivity and stability of the organoboron species.[2][5]
Key Advantages:
-
Exceptional Stability: Organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to air and moisture.[1][6][7] The tetracoordinate boron is no longer a strong Lewis acid, and the strong boron-fluorine bonds protect the C-B bond from protodeboronation and oxidation.[8] They can be stored on the benchtop for extended periods without degradation, offering significant logistical and cost advantages.[5][6]
-
Monomeric and Stoichiometrically Precise: Unlike boronic acids, organotrifluoroborates exist as well-defined monomeric salts, eliminating the issue of boroxine formation.[2] This allows for the precise weighing and delivery of the reagent, ensuring accurate stoichiometry and enhancing reaction reproducibility.
-
Slow-Release Mechanism: In the presence of a base and protic solvents, as is common in Suzuki-Miyaura coupling conditions, organotrifluoroborates are believed to undergo slow, controlled hydrolysis to release the active tricoordinate boronic acid in situ.[2][9][10] This "slow-release" mechanism maintains a low, steady concentration of the reactive boronic acid, which minimizes side reactions like homocoupling and protodeboronation that can occur when a high initial concentration of a boronic acid is used directly.[11][12][13][14]
-
Broad Functional Group Tolerance: The stability of the trifluoroborate moiety allows for the presence of a wide array of functional groups within the molecule.[15][16][17] This makes them ideal for complex, multi-step syntheses where a boronic acid might not survive the preceding reaction conditions.[1]
The Suzuki-Miyaura Coupling: A Mechanistic Comparison
The following diagram illustrates the key difference in the delivery of the organoboron species in a Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Collection - Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an AcidâBase Paradox in Cross-Coupling - Journal of the American Chemical Society - Figshare [figshare.com]
- 15. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Compounds Containing the 2-Fluoro-4-ethoxycarbonylphenyl Moiety
Introduction: The Imperative of Purity in Modern Drug Discovery
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) mandate stringent impurity profiling.[2][3] This guide is designed to move beyond a simple recitation of methods. It provides a strategic framework for assessing the purity of compounds featuring the 2-fluoro-4-ethoxycarbonylphenyl group, grounded in an orthogonal approach that leverages the strengths of multiple, complementary analytical techniques. We will explore the causality behind experimental choices, describe self-validating protocols, and present a logical workflow for achieving a high degree of confidence in your material's purity.
The Orthogonal Approach: A Foundation of Trustworthiness
Relying on a single analytical method for purity determination is a precarious strategy. A compound that appears pure by one technique may reveal a host of impurities under a different analytical lens. The principle of orthogonality—using multiple, independent methods whose separation or detection principles differ—is therefore central to a robust purity assessment. For our target moiety, a combination of a chromatographic technique (HPLC), a spectroscopic technique (qNMR), and a mass-based technique (LC-MS) provides a powerful, multi-faceted view of the compound's true composition. This approach ensures that impurities with different physicochemical properties—polar, non-polar, volatile, non-volatile, UV-active, or UV-inactive—are reliably detected.
Caption: An integrated workflow for the comprehensive purity assessment of a newly synthesized compound batch.
High-Performance Liquid Chromatography (HPLC): The Chromatographic Workhorse
HPLC is indispensable for impurity profiling, separating the main compound from process-related impurities and degradation products.[3][4] Its high sensitivity and resolving power make it the primary tool for determining the relative purity of a sample.
Causality Behind the Method: The 2-fluoro-4-ethoxycarbonylphenyl moiety possesses moderate polarity. The aromatic ring and ester group provide hydrophobicity, while the fluorine atom and carbonyl oxygen add polarity. This structure is ideally suited for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[5] Compounds are separated based on their hydrophobicity; more hydrophobic impurities will be retained longer on the column.
Experimental Protocol: RP-HPLC for Relative Purity
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the synthesized compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1.0 mg/mL.
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition. Rationale: Dissolving the sample in the mobile phase prevents peak distortion upon injection.
-
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detector: UV/Vis or Photodiode Array (PDA) at a wavelength where the analyte has strong absorbance (e.g., 254 nm, determined by a UV scan). A PDA detector is highly recommended as it provides spectral data for peak purity analysis.[6]
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: Hold at 30% B (re-equilibration)
-
-
-
Data Interpretation & Self-Validation:
-
The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[7]
-
Self-Validation: Use the PDA detector to perform a peak purity analysis on the main analyte peak. The software compares spectra across the peak. A spectrally pure peak suggests no co-eluting impurities are present, adding a high degree of confidence to the result.[6][8]
-
Quantitative NMR (qNMR) Spectroscopy: The Absolute Standard
While HPLC provides excellent relative purity, quantitative NMR (qNMR) is a primary analytical method capable of determining absolute purity without needing a reference standard of the compound itself.[1][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, making it an inherently quantitative technique.[10][11]
Causality Behind the Method: The 2-fluoro-4-ethoxycarbonylphenyl moiety offers several distinct, well-resolved signals in the ¹H NMR spectrum suitable for quantification. The ethyl group's triplet (~1.4 ppm) and quartet (~4.4 ppm) and the aromatic protons (~7.8-8.2 ppm) are typically in regions with minimal interference. We can compare the integral of one of these signals to the integral of a certified internal standard of known weight and purity.
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Selection of Internal Standard (IS):
-
Choose a high-purity (>99.5%), non-hygroscopic, and stable standard with simple, sharp signals that do not overlap with the analyte signals.
-
Suitable standards include maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone.
-
-
Sample Preparation (Critical Step):
-
Using an analytical balance, accurately weigh ~10-15 mg of the synthesized compound into a clean, dry vial.
-
Accurately weigh ~5-10 mg of the chosen internal standard into the same vial. Record all weights precisely.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer the solution to an NMR tube. Rationale: DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and its solvent peak does not interfere with many analyte signals.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz).
-
Crucial Parameters: Ensure a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. A value of 30-60 seconds is often a safe starting point.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans (e.g., 16 or 32).
-
-
Data Processing and Calculation:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from the analyte (I_Analyte) and a signal from the internal standard (I_IS).
-
Calculate the purity (P_Analyte) using the following formula[12]:
P_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
-
Self-Validation: The qNMR result itself is a primary measure. Furthermore, the full NMR spectrum allows for the identification and quantification of residual solvents or water, which are often "invisible" to HPLC-UV but contribute to the sample's mass.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification
When HPLC analysis reveals unknown impurities, LC-MS is the premier technique for their identification.[3] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing mass-to-charge (m/z) ratios that can be used to determine the molecular formulas of unknown peaks.[13][14]
Causality Behind the Method: High-Resolution Mass Spectrometry (HRMS) can provide mass accuracy in the sub-ppm range, which is critical for confidently assigning elemental compositions to trace impurities.[13][15] For the target moiety, electrospray ionization (ESI) in positive mode is typically effective, protonating the molecule to give an [M+H]⁺ ion. The presence of fluorine can sometimes affect ionization, but it is generally amenable to standard ESI conditions.[16]
Workflow for Impurity Identification
-
Method Transfer: Utilize the same or a very similar LC method as the HPLC-UV analysis, but ensure the mobile phase is MS-compatible (e.g., using formic acid instead of non-volatile buffers like phosphate).[14]
-
Data Acquisition: Acquire data in full scan mode to detect all ions. If the instrument allows, set up data-dependent MS/MS acquisition, where the instrument automatically fragments the most intense ions, providing structural information.
-
Data Analysis:
-
Extract the accurate mass for the impurity peak of interest.
-
Use software to generate possible molecular formulas that match the observed accurate mass.
-
Based on the synthesis scheme, propose likely structures for the impurities (e.g., starting materials, by-products, over-alkylated products).
-
Examine the MS/MS fragmentation pattern to confirm the proposed structure.
-
Elemental Analysis (EA): The Fundamental Check
Elemental analysis is a classic, robust technique that determines the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur or halogens) in a sample.[17] It serves as a fundamental check of a compound's elemental composition and purity.[18]
Causality Behind the Method: This technique works by combusting a small, precise amount of the sample at high temperatures. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. The measured percentages are then compared to the theoretical values calculated from the compound's molecular formula. For a pure compound, the experimental and theoretical values should align closely. Journals often require this data for the publication of new compounds, with an accepted deviation of ≤0.4% from the calculated value.[19][20]
Comparative Guide to Purity Assessment Techniques
| Technique | Principle | Information Provided | Strengths for Target Moiety | Limitations |
| HPLC-UV | Chromatographic Separation | Relative purity, number of impurities, impurity profile.[7] | High resolution and sensitivity for UV-active impurities.[5] Excellent for routine quality control. | Not an absolute method. Non-UV active impurities are not detected. Co-elution can mask impurities. |
| qNMR | Nuclear Resonance Spectroscopy | Absolute purity (w/w %), structural confirmation, residual solvents, water content.[11][12] | Primary, absolute method.[9] Nondestructive. Provides rich structural information. | Lower sensitivity than HPLC. Requires a pure internal standard. Overlapping signals can be problematic.[9] |
| LC-MS | Separation + Mass Analysis | Molecular weight of impurities, structural fragments (MS/MS).[13][15] | Unambiguous identification of unknown impurities.[14] High sensitivity and selectivity.[15] | Not inherently quantitative without specific standards. Ionization efficiency can vary between compounds. |
| EA | Combustion Analysis | Elemental composition (%C, H, N).[17] | Confirms the correct empirical formula. Detects inorganic impurities that are NMR/HPLC invisible.[9] | Does not distinguish between isomers. Less sensitive to organic impurities than HPLC. |
Decision Framework for Purity Analysis
The choice of technique depends on the question being asked. This logical framework can guide the analytical strategy.
Caption: A decision-making framework for selecting the appropriate analytical technique.
Conclusion
Assessing the purity of synthesized compounds containing the 2-fluoro-4-ethoxycarbonylphenyl moiety requires a thoughtful, multi-pronged strategy. No single technique can provide a complete picture. By employing an orthogonal approach—combining the relative profiling power of HPLC, the absolute quantification of qNMR, the identification capabilities of LC-MS, and the fundamental confirmation of Elemental Analysis—researchers can establish a high-confidence, verifiable, and defensible purity value. This rigorous analytical characterization is the cornerstone of producing high-quality data, ensuring the integrity of drug discovery and development programs.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 6. mastelf.com [mastelf.com]
- 7. torontech.com [torontech.com]
- 8. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. toref-standards.com [toref-standards.com]
- 14. hpst.cz [hpst.cz]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. benchchem.com [benchchem.com]
- 17. Elemental analysis - Wikipedia [en.wikipedia.org]
- 18. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 19. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4-ethoxycarbonylphenylboronic Acid
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety and operational excellence. Phenylboronic acids are invaluable reagents in modern synthetic chemistry, particularly in cross-coupling reactions. However, their safe handling and disposal are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-4-ethoxycarbonylphenylboronic acid, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a secure and compliant waste management process.
Hazard Assessment and Pre-Disposal Considerations
Before handling this compound for any purpose, including disposal, it is crucial to understand its hazard profile. This compound is classified with the following GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. The signal word for this chemical is "Warning"[1][3].
Key Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 874459-62-8 | [1][4] |
| Molecular Formula | C9H10BFO4 | [4] |
| Appearance | White to off-white powder/solid | [5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [6] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of boron, Hydrogen fluoride | [7] |
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust. Therefore, all handling and disposal operations must be conducted in a controlled environment to minimize exposure.
Required Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields (EN 166 compliant) | Protects against accidental splashes or airborne dust particles entering the eyes, preventing serious irritation[7][8]. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, preventing irritation. Gloves must be inspected before use and disposed of properly after handling[9]. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination[9]. |
| Respiratory Protection | Not required for small-scale lab use if handled within a certified chemical fume hood. For large quantities or potential for dust generation outside a fume hood, a NIOSH/MSHA approved respirator should be used[8]. | The primary route of exposure to be controlled is the inhalation of dust. A fume hood provides the necessary engineering control[9]. |
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure, unused reagent as well as contaminated lab materials. Waste must be treated as hazardous[10].
3.1. Segregation and Collection of Waste
-
Designate a Waste Container: Use a clearly labeled, wide-mouth container made of a compatible material such as High-Density Polyethylene (HDPE) or glass[11]. The container must have a secure, tight-fitting lid to prevent spills and the release of dust.
-
Labeling: Affix a completed Hazardous Waste Label to the container before adding any waste[9]. The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date accumulation started
-
The name of the principal investigator or lab group
-
-
Waste Collection:
-
Solid Waste: Carefully sweep or scrape residual solid material into the designated hazardous waste container. Avoid generating dust during this process[10][12].
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or disposable plasticware, should be placed directly into the solid waste container.
-
Liquid Waste: If the compound is in solution, do not mix it with other waste streams unless their compatibility is confirmed. Collect it in a separate, labeled liquid waste container. Crucially, never mix incompatible materials in a single container [13]. Boronic acids are incompatible with strong oxidizing agents[6].
-
3.2. Decontamination of Labware
-
Initial Rinse: Rinse glassware and equipment that have come into contact with the compound with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.
-
Collect Rinsate: This initial solvent rinse (rinsate) is now considered hazardous waste. It must be collected in a properly labeled, compatible solvent waste container. Do not pour it down the drain[9][12].
-
Final Cleaning: After the initial solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedures.
3.3. Storage and Final Disposal
-
Temporary Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from incompatible materials[13][14]. The container should be kept in secondary containment to mitigate risks from potential leaks.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and handover. Do not attempt to dispose of this chemical through standard municipal waste channels[2][10].
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from initial handling to final pickup by EHS.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill location.
-
Assess and Equip: Ensure you are wearing the appropriate PPE before attempting cleanup.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep up the spilled material and place it into the designated hazardous waste container[7][10]. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, and then wash with soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. 874459-62-8 this compound AKSci X1443 [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid | 603122-84-5 [sigmaaldrich.com]
- 4. This compound CAS#: 874459-62-8 [m.chemicalbook.com]
- 5. 367790250 [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. fishersci.pt [fishersci.pt]
- 11. laballey.com [laballey.com]
- 12. fishersci.com [fishersci.com]
- 13. Chemical Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 14. safety.fsu.edu [safety.fsu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-4-ethoxycarbonylphenylboronic Acid
As researchers at the forefront of drug development and organic synthesis, our handling of specialized reagents demands a protocol grounded in rigorous safety and scientific understanding. This guide provides essential, actionable information for the safe handling of 2-Fluoro-4-ethoxycarbonylphenylboronic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our commitment is to provide value beyond the product, ensuring your work is not only groundbreaking but also fundamentally safe.
Hazard Assessment: Understanding the Reagent
This compound and its structural analogs are classified as irritants.[1][2][3] The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), include:
The causality for these hazards lies in the reactive nature of the boronic acid moiety and the potential for the compound, as a fine powder, to become airborne. Furthermore, during thermal decomposition or fire, organofluorine compounds can release highly toxic gases such as carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[3][5][6] This comprehensive hazard profile dictates the stringent personal protective equipment (PPE) protocols that follow.
Core Directive: Mandatory PPE for All Operations
Before any manipulation of this reagent, a baseline of personal protective equipment is non-negotiable. This core set of PPE addresses the primary routes of exposure—dermal, ocular, and respiratory.
-
Eye and Face Protection: Chemical safety goggles are mandatory to prevent contact with airborne particles and accidental splashes.[1][7] For operations with a higher risk of splashing, such as transfers of solutions or reaction quenching, a full-face shield should be worn over the safety goggles.[7][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required to prevent skin contact.[7][8] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[8] Proper glove removal technique is crucial to avoid cross-contamination.[9]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is the minimum requirement to protect the skin from accidental spills.[7][8] For larger-scale operations or when handling solutions, a chemical-resistant apron provides an additional layer of security.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[8]
Operational Plan: PPE Selection by Laboratory Task
The level of risk fluctuates with the specific laboratory task being performed. The following table provides a clear, step-by-step guide to selecting appropriate PPE for each phase of your workflow.
| Laboratory Task | Potential Hazards | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | Inhalation of fine dust, eye contact with airborne particles, skin contact. | Chemical safety goggles, Nitrile gloves, Laboratory coat, N95 respirator or work within a chemical fume hood.[8] |
| Solution Preparation | Splashes leading to eye and skin contact, inhalation of vapors from solvent. | Chemical safety goggles (face shield recommended), Nitrile gloves, Laboratory coat. All work should be conducted in a chemical fume hood.[1][7] |
| Reaction Setup and Monitoring | Splashes during transfer, potential for exothermic reactions, contact with heated surfaces. | Chemical safety goggles and face shield, Nitrile gloves (consider thermal gloves for handling hot apparatus), Laboratory coat. |
| Work-up and Extraction | Splashes of aqueous and organic solutions, potential for aerosol generation during mixing. | Chemical safety goggles and face shield, Nitrile gloves, Laboratory coat, Chemical-resistant apron. |
| Spill Cleanup | High risk of direct contact with concentrated material, inhalation of dust. | Full-face shield, Chemical-resistant apron over a lab coat, Heavy-duty nitrile or butyl rubber gloves, N95 respirator. |
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing risk. The following diagram outlines the logical progression of operations, embedding safety checks and PPE considerations at every stage.
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Plan
Exposure Response:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
Disposal Protocol: All waste contaminated with this compound, including used gloves, weigh boats, and empty containers, must be treated as hazardous waste.[7] Dispose of these materials in a clearly labeled, sealed container designated for chemical waste, following all local, regional, and national hazardous waste regulations.[3][5] Do not dispose of this chemical down the drain.[3][10]
By integrating these scientifically-grounded protocols into your daily laboratory practice, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 874459-62-8 this compound AKSci X1443 [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



